1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
Description
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Properties
IUPAC Name |
1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-6-11(2)8-13(7-10)14-5-3-4-12(14)9-15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJNJVFOIGCHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC=C2C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402447 | |
| Record name | 1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37560-49-9 | |
| Record name | 1H-Pyrrole-2-carboxaldehyde, 1-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37560-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the spectroscopic characteristics of the synthetic compound 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde. This molecule, featuring a pyrrole core, is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrrole ring and the aldehyde functional group. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in further chemical transformations.
This guide is structured to provide not just the spectral data but also the underlying scientific rationale for the observed spectroscopic behaviors. We will delve into the key techniques used for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis and Structural Framework
The synthesis of this compound can be achieved through established methodologies for the formation of N-arylpyrroles. A common and effective approach is the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3,5-dimethylaniline. Subsequent formylation of the resulting N-arylpyrrole at the C2 position, often accomplished via the Vilsmeier-Haack reaction, yields the target aldehyde.[1]
The judicious choice of the Vilsmeier-Haack conditions is crucial to ensure selective formylation at the electron-rich C2 position of the pyrrole ring, avoiding potential side reactions. The reaction progress and the purity of the final product are typically monitored by thin-layer chromatography (TLC) and confirmed by the spectroscopic techniques detailed below.
Caption: General synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the electronic environment of the nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, the spectrum can be divided into two main regions: the aromatic region, corresponding to the protons on the pyrrole and dimethylphenyl rings, and the aliphatic region, showing the signal for the methyl groups.
A key diagnostic signal is the singlet corresponding to the aldehyde proton (CHO), which is expected to appear significantly downfield due to the deshielding effect of the carbonyl group. This signal is typically observed in the range of δ 9.5–10.0 ppm.[1] For this specific compound, the aldehyde proton resonates as a singlet at approximately δ 9.85 ppm, confirming the presence of the formyl group.[1]
The protons of the pyrrole ring will exhibit characteristic coupling patterns. The proton at the C5 position is expected to be a doublet of doublets, coupling to the protons at C4 and C3. Similarly, the protons at C3 and C4 will also appear as multiplets, with their chemical shifts influenced by the electron-withdrawing aldehyde group and the N-aryl substituent.
The protons on the 3,5-dimethylphenyl ring will present a distinct pattern. The two protons ortho to the point of attachment to the pyrrole nitrogen will appear as a singlet (or a very narrow multiplet), and the single proton in the para position will also be a singlet. The two methyl groups, being chemically equivalent, will give rise to a single, sharp singlet in the upfield region of the spectrum.
Table 1: Expected ¹H NMR Chemical Shift Ranges
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CHO | 9.5 - 10.0 | s |
| Pyrrole-H5 | 7.0 - 7.5 | dd |
| Pyrrole-H3 | 6.8 - 7.2 | m |
| Pyrrole-H4 | 6.2 - 6.6 | m |
| Phenyl-H2', H6' | 7.0 - 7.3 | s |
| Phenyl-H4' | 6.9 - 7.2 | s |
| CH₃ | 2.2 - 2.5 | s |
Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The most downfield signal will be that of the carbonyl carbon of the aldehyde group, typically appearing in the region of δ 190–200 ppm.[1] The carbon atoms of the pyrrole and phenyl rings will resonate in the aromatic region (δ 100–150 ppm), with their specific chemical shifts influenced by their electronic environment. The carbon atoms of the two equivalent methyl groups will appear as a single signal in the upfield region of the spectrum.
Table 2: Expected ¹³C NMR Chemical Shift Ranges
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| CHO | 190 - 200 |
| Phenyl-C1' | 138 - 142 |
| Phenyl-C3', C5' | 137 - 140 |
| Pyrrole-C2 | 130 - 135 |
| Phenyl-C4' | 128 - 132 |
| Phenyl-C2', C6' | 120 - 125 |
| Pyrrole-C5 | 125 - 130 |
| Pyrrole-C3 | 110 - 115 |
| Pyrrole-C4 | 108 - 112 |
| CH₃ | 20 - 25 |
Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.
Caption: Workflow for ¹H and ¹³C NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the aldehyde carbonyl group (C=O). This band typically appears in the range of 1680–1700 cm⁻¹. For this particular molecule, a strong absorption is observed at 1685 cm⁻¹, which is a clear indicator of the aldehyde functionality.[1]
Other characteristic absorptions include C-H stretching vibrations of the aromatic rings and the methyl groups (around 2900-3100 cm⁻¹), and C=C stretching vibrations of the aromatic rings (in the 1450-1600 cm⁻¹ region). The C-N stretching of the pyrrole ring will also contribute to the fingerprint region of the spectrum.
Table 3: Key IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| Aldehyde C=O | Stretch | 1680 - 1700 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1300 - 1400 |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern. For this compound (molecular formula C₁₃H₁₃NO), the expected molecular weight is 199.25 g/mol .[1] The high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) very close to this value.
The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the formyl group (CHO, 29 Da) or the entire aldehyde group, leading to a prominent fragment ion. Fragmentation of the dimethylphenyl group or cleavage of the bond between the phenyl ring and the pyrrole nitrogen are also possible.
Caption: Plausible fragmentation pathways in the mass spectrum.
Conclusion
The spectroscopic characterization of this compound through a combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous confirmation of its molecular structure. The key diagnostic features include the downfield singlet of the aldehyde proton in the ¹H NMR spectrum, the strong carbonyl absorption in the IR spectrum, and the molecular ion peak in the mass spectrum. This detailed spectroscopic analysis is indispensable for ensuring the identity and purity of this compound, which is a valuable building block in the development of new pharmaceuticals and functional materials.
References
- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- Jones, R. A., & Bean, G. P. (2000). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ARKIVOC, 2000(3), 382-392.
-
PubChem. (n.d.). 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
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Deconstructing Aromaticity in Pyrrole Derivatives: A Guide for Researchers and Drug Developers
An In-Depth Technical Guide:
Introduction: Beyond the Ring - Why Pyrrole's Aromaticity Matters
Pyrrole, a five-membered nitrogen-containing heterocycle, is a cornerstone scaffold in medicinal chemistry and materials science. Its derivatives are integral to a vast array of biologically active molecules, including the heme cofactor in hemoglobin, chlorophyll, and numerous pharmaceuticals like Atorvastatin. The chemical behavior, stability, and biological interactions of these molecules are not merely dictated by their functional groups but are profoundly governed by a more subtle, intrinsic property: the aromaticity of the core pyrrole ring.
For researchers in drug development, understanding the nuances of pyrrole's aromaticity is not an academic exercise. It is a critical tool for rational drug design. The degree of aromaticity influences a molecule's planarity, dipole moment, electron density distribution, and thermodynamic stability. These factors, in turn, dictate how a drug candidate will interact with its biological target, its susceptibility to metabolic degradation, and its overall pharmacokinetic profile. This guide provides a deep dive into the electronic foundations of pyrrole's aromaticity, the methods used to quantify it, and the factors that modulate it, offering field-proven insights into leveraging this fundamental property for molecular design and development.
The Electronic Basis of Pyrrole's Aromatic Character
To be classified as aromatic, a molecule must be cyclic, planar, and feature a continuous ring of p-orbitals containing a specific number of π-electrons, as defined by Hückel's rule (4n+2, where n is a non-negative integer).[1][2][3] Benzene is the archetype, with six carbons each contributing one electron to the π-system. Pyrrole achieves this same "Hückel number" of six π-electrons through a unique contribution from its nitrogen heteroatom.[4]
Each of the four carbon atoms in the pyrrole ring is sp² hybridized and contributes one electron to the π-system via its unhybridized p-orbital.[5] The nitrogen atom also undergoes sp² hybridization. Two of its sp² orbitals form σ-bonds with the adjacent carbons, and the third holds the N-H σ-bond. Crucially, the nitrogen's lone pair of electrons does not reside in an sp² orbital (as in pyridine) but occupies the unhybridized p-orbital.[5] This p-orbital aligns with the p-orbitals of the carbon atoms, allowing the lone pair to be fully delocalized into the ring.[6] This donation creates a cyclic, conjugated system of six π-electrons (4 from the carbons + 2 from the nitrogen), satisfying the 4n+2 rule for n=1 and conferring aromatic stability.[4]
The direct involvement of the nitrogen's lone pair in the aromatic sextet has profound consequences. It drastically reduces the basicity of the nitrogen, as protonation would require localizing these electrons, thereby destroying the ring's aromaticity.[1][5] The pKa of pyrrole's conjugate acid is approximately -3.8, making it an exceptionally weak base for a secondary amine.[6]
Caption: p-orbital framework of pyrrole enabling 6π-electron delocalization.
This delocalization also makes the pyrrole ring electron-rich, with resonance structures indicating a partial negative charge on the carbon atoms and a partial positive charge on the nitrogen.[1] This electronic distribution is key to understanding its chemical reactivity.
Quantifying Aromaticity: A Multi-faceted Approach
Aromaticity is not a binary property but a continuous scale. Several experimental and computational methods are employed to quantify the degree of aromaticity in pyrrole and its derivatives, each probing a different physical manifestation of the phenomenon.
-
Energetic Criteria (Aromatic Stabilization Energy - ASE): ASE quantifies the extra stability a cyclic conjugated system gains from its delocalized electrons compared to a hypothetical, non-aromatic analogue.[7] While difficult to measure directly, it is often estimated through heats of hydrogenation or combustion and calculated computationally. Pyrrole's resonance energy is significant, though more modest than that of benzene, indicating a substantial but not supreme level of aromatic stabilization.[6]
-
Geometric Criteria (Bond Length Equalization): In a highly aromatic system, the bond lengths between adjacent atoms in the ring tend to equalize, reflecting the delocalized nature of the π-electrons.[8] The Harmonic Oscillator Model of Aromaticity (HOMA) is a common geometric index. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 indicates a non-aromatic system. The bond lengths in pyrrole show a degree of alternation, but are closer to equalized than in a non-aromatic diene, reflecting its aromatic character.
-
Magnetic Criteria (NMR & NICS): Aromatic compounds exhibit a characteristic ring current when placed in an external magnetic field. This induced diatropic ring current shields the region inside the ring and deshields the region outside. This effect is observable in ¹H NMR, where the protons attached to the pyrrole ring appear at a lower field (deshielded) than typical vinylic protons.
A more direct and powerful computational probe is the Nucleus-Independent Chemical Shift (NICS) .[9][10] NICS calculates the magnetic shielding at a specific point in space, typically the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)). A negative NICS value indicates shielding due to a diatropic ring current and is a strong indicator of aromaticity, while a positive value indicates antiaromaticity.[11]
| Compound | Resonance Energy (kcal/mol) | NICS(0) (ppm) |
| Benzene | 36 | -9.7 |
| Thiophene | 29 | -13.6 |
| Pyrrole | 21 | -15.1 |
| Furan | 16 | -12.3 |
| Data compiled from references[6][11]. |
This table clearly illustrates the relative aromaticity among common five-membered heterocycles. While resonance energy suggests Thiophene > Pyrrole > Furan, the NICS values, a sensitive probe of the magnetic criterion, place pyrrole as highly aromatic.[12][13] The discrepancy highlights that different indices probe different aspects of aromaticity and the relative order can depend on the method used.[14] The lower aromaticity of furan compared to pyrrole is attributed to the higher electronegativity of oxygen, which holds its lone pair more tightly, reducing its delocalization into the ring.[4][12]
Modulating Aromaticity: The Impact of Substitution and Fusion
The true power of pyrrole in molecular design lies in the ability to fine-tune its aromatic character through substitution. This modulation directly impacts the molecule's electronic properties and reactivity.
Substituent Effects
The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrrole ring can either enhance or diminish its aromaticity.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -COR): EWGs pull electron density out of the ring. This generally disrupts the cyclic delocalization of the π-electrons, leading to a decrease in aromaticity.[15] This effect is particularly pronounced when the EWG is at the C2 position, where it can more effectively engage in resonance with the nitrogen's lone pair.
-
Electron-Donating Groups (e.g., -NH₂, -OR): The effect of EDGs is more complex. While they increase the overall electron density of the ring, they can sometimes disrupt the ideal 6π delocalization, leading to a slight decrease in aromaticity. However, in most cases, the effect on aromaticity is less detrimental than that of EWGs.[15]
N-Substitution
Replacing the N-H proton with other groups can also influence aromaticity. N-alkylation has a relatively minor effect. However, substitution with a strong electron-withdrawing group (e.g., N-tosyl) can significantly pull the nitrogen's lone pair out of the ring system, thereby reducing aromaticity and altering the molecule's reactivity profile.
Ring Fusion
Fusing the pyrrole ring to another aromatic system, such as in indole (benzopyrrole), alters the electronic landscape. The pyrrole moiety's aromaticity is generally reduced in indole compared to pyrrole itself.[8] This is because the π-electrons are delocalized over the larger bicyclic system, and the inherent aromaticity of the benzene ring competes, leading to a partial loss of distinct aromatic character in the five-membered ring.
Caption: Key factors that influence the aromaticity of the pyrrole core.
Practical Consequences: Reactivity and Design Implications
The aromaticity of pyrrole is not just a theoretical concept; it directly dictates its chemical behavior.
-
Electrophilic Aromatic Substitution: Due to the electron-rich nature conferred by the delocalized nitrogen lone pair, pyrrole is significantly more reactive towards electrophiles than benzene—by several orders of magnitude.[1] Electrophilic substitution occurs preferentially at the C2 (α) position because the intermediate carbocation (the Wheland intermediate) is stabilized by more resonance structures than the intermediate formed from C3 (β) attack.[12]
-
Acidity of the N-H Proton: The involvement of the nitrogen lone pair in the aromatic sextet makes the N-H proton significantly more acidic (pKa ≈ 17.5) than that of non-aromatic secondary amines like pyrrolidine (pKa ≈ 36).[6] Deprotonation results in the pyrrolide anion, a stable species where the negative charge is delocalized over the aromatic ring.
For drug developers, these properties are levers for optimization. A highly reactive pyrrole core may be metabolically labile. Attaching an electron-withdrawing group can "tame" this reactivity by decreasing the ring's electron density and aromaticity, potentially improving metabolic stability. Conversely, understanding the regioselectivity of substitution allows for precise and predictable synthesis of complex derivatives.
Protocols for Aromaticity Assessment
Protocol 1: Computational Assessment via NICS
This protocol outlines the steps for a standard NICS(1) calculation using the Gaussian quantum chemistry software package, a common tool in computational chemistry.
Objective: To calculate the NICS value 1 Å above the geometric center of a pyrrole derivative to quantify its aromaticity.
Methodology:
-
Step 1: Structure Optimization:
-
Construct the 3D coordinates of the pyrrole derivative.
-
Perform a geometry optimization calculation to find the lowest energy conformation. A common level of theory for this is B3LYP/6-31G(d).
-
Causality: Using an optimized geometry is critical because NICS values are sensitive to molecular planarity and bond lengths.
-
-
Step 2: Define the NICS Point:
-
Calculate the geometric center (centroid) of the pyrrole ring from the optimized coordinates.
-
Place a "ghost atom" (Bq) 1.0 Å directly above this centroid, perpendicular to the plane of the ring. A ghost atom has no electrons or protons but serves as a point for property calculation.
-
Causality: Calculating NICS(1) (at 1 Å) instead of NICS(0) (at the center) is often preferred as it minimizes contributions from the local magnetic effects of the σ-bonds, providing a purer measure of the π-electron ring current.[16]
-
-
Step 3: NMR Calculation:
-
Using the optimized geometry and the defined ghost atom, perform an NMR shielding calculation.
-
The NMR=GIAO keyword is standard for this, employing the Gauge-Independent Atomic Orbital method.
-
Self-Validation: The output will provide the isotropic magnetic shielding tensor for all atoms, including the ghost atom.
-
-
Step 4: NICS Value Interpretation:
-
Locate the isotropic shielding value for the ghost atom (Bq) in the output file.
-
The NICS value is the negative of this shielding value (NICS = -σ_iso).
-
Compare the calculated NICS value to reference compounds:
-
Large negative values (e.g., -8 to -16 ppm) indicate significant aromaticity.
-
Values near zero (e.g., -2 to +2 ppm) suggest a non-aromatic character.
-
Large positive values indicate antiaromaticity.
-
-
Caption: Workflow for the computational determination of NICS values.
Protocol 2: Experimental Assessment via ¹H NMR Spectroscopy
Objective: To qualitatively compare the aromaticity of a series of pyrrole derivatives using ¹H NMR chemical shifts.
Methodology:
-
Step 1: Sample Preparation:
-
Dissolve an accurately weighed sample (e.g., 5-10 mg) of each pyrrole derivative and a non-aromatic reference compound (e.g., a simple alkene) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane, TMS).
-
-
Step 2: Data Acquisition:
-
Acquire the ¹H NMR spectrum for each sample using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Causality: A higher field strength provides better signal dispersion, which is crucial for accurately assigning peaks in substituted derivatives.
-
-
Step 3: Spectral Analysis:
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Identify and assign the chemical shifts (δ) of the protons attached directly to the pyrrole ring. For unsubstituted pyrrole in CDCl₃, these typically appear around δ 6.7 (H2, H5) and δ 6.2 (H3, H4).[6]
-
-
Step 4: Interpretation:
-
Downfield Shift: The degree to which the ring protons are shifted downfield (to higher ppm values) compared to non-aromatic alkene protons (typically δ 4.5-6.0 ppm) is a qualitative indicator of the magnitude of the ring current, and thus, aromaticity.
-
Comparative Analysis: Compare the chemical shifts of the ring protons across the series of derivatives. A derivative that causes these protons to shift upfield (towards the alkene region) likely has a lower degree of aromaticity than one that causes a further downfield shift.
-
Self-Validation: The consistency of the shift changes with the known electronic effects of the substituents (e.g., an EWG causing an upfield shift) validates the interpretation.
-
Conclusion
The aromaticity of the pyrrole ring is a dynamic and tunable property that is central to its chemistry and function. By understanding its electronic origins in the delocalization of the nitrogen lone pair, researchers can appreciate why pyrrole is both stable yet highly reactive. The application of sophisticated computational methods like NICS and established experimental techniques like NMR provides a quantitative and qualitative framework for assessing aromaticity. For professionals in drug discovery and materials science, the ability to modulate this property through strategic substitution is a powerful paradigm for controlling molecular reactivity, stability, and biological activity, enabling the rational design of next-generation therapeutics and functional materials.
References
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Title: HETEROCYCLIC AROMATIC COMPOUNDS Source: SlideShare URL: [Link]
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Title: Pyrrole - Wikipedia Source: Wikipedia URL: [Link]
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Title: Rules for Aromaticity: The 4 Key Factors Source: Master Organic Chemistry URL: [Link]
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Title: Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene Source: Pharmaguideline URL: [Link]
-
Title: NICS – Nucleus Independent Chemical Shift Source: Poranne Research Group URL: [Link]
-
Title: Aromatic, Antiaromatic, or Nonaromatic - Huckel's Rule - 4n+2 - Heterocycles Source: YouTube URL: [Link]
-
Title: Nucleus-Independent Chemical Shifts (NICS) as an Aromaticity Criterion Source: ACS Publications URL: [Link]
-
Title: Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II Source: YouTube URL: [Link]
-
Title: Five-membered Heterocycles Pyrrole, Furan and Thiophene Source: University of Salahaddin-Erbil URL: [Link]
-
Title: 15.5: Aromatic Heterocycles - Pyridine and Pyrrole Source: Chemistry LibreTexts URL: [Link]
-
Title: A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives Source: SpringerLink URL: [Link]
-
Title: Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene Source: SlideShare URL: [Link]
-
Title: Huckel's Rule: What Does 4n+2 Mean? Source: Master Organic Chemistry URL: [Link]
-
Title: Substituent effects and electron delocalization in five-membered N-heterocycles Source: SpringerLink URL: [Link]
-
Title: Aromaticity Concepts Derived from Experiments Source: MDPI URL: [Link]
-
Title: Substituent Effect versus Aromaticity A Curious Case of Fulvene Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: A quantitative scale for the degree of aromaticity and antiaromaticity: a comparison of theoretical and experimental enthalpies of hydrogenation Source: PubMed URL: [Link]
-
Title: Energy of occupied p orbitals in benzene and in pyrrole. Source: ResearchGate URL: [Link]
-
Title: Simple and Efficient Visualization of Aromaticity: Bond Currents Calculated from NICS Values Source: Research Collection URL: [Link]
-
Title: Aromatic ring current - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Nucleus Independent Chemical Shift Source: Ghent Quantum Chemistry Group URL: [Link]
-
Title: 15.3: Aromaticity and the Huckel 4n + 2 Rule Source: Chemistry LibreTexts URL: [Link]
-
Title: Which NICS method is most consistent with ring current analysis? Assessment in simple monocycles Source: RSC Publishing URL: [Link]
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A Technical Guide to the Solubility of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde (C₁₃H₁₃NO, Mol. Wt.: 199.25 g/mol ) in organic solvents.[1] While specific experimental solubility data for this compound is not extensively documented in public literature, this guide establishes a predictive analysis based on its molecular structure and the fundamental principles of solute-solvent interactions. It serves as a critical resource for researchers, chemists, and formulation scientists in pharmaceutical and agrochemical development. The core of this document is a detailed, field-proven protocol for the isothermal shake-flask method, a gold-standard technique for equilibrium solubility determination.[2] This is supplemented by expert insights into the causality of experimental choices, data interpretation, and the practical implications for synthesis, purification, and formulation.
Introduction: The Significance of Solubility
This compound is a pyrrole-derived aromatic aldehyde with potential applications as an intermediate in the synthesis of pharmaceutical or pesticidal agents.[1] The pyrrole scaffold is a privileged structure in medicinal chemistry, and understanding the physicochemical properties of its derivatives is paramount.[3] Solubility, a critical physical property, governs every stage of a compound's lifecycle: from the choice of solvent for a chemical reaction to its purification by crystallization, and ultimately, to its bioavailability in a final drug product.[4] Inaccurate or poorly understood solubility can lead to failed experiments, impure products, and misleading biological assay results.
This guide provides the foundational knowledge and practical methodology required to accurately characterize the solubility of this compound, enabling scientists to make informed decisions, optimize processes, and accelerate development timelines.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is dictated by its molecular structure. The key features of this compound are:
-
A Polar Carbonyl Group (Aldehyde): The C=O group is polar and can act as a hydrogen bond acceptor.[5] This feature suggests potential solubility in polar solvents.
-
A Bulky, Nonpolar Aromatic System: The presence of the 3,5-dimethylphenyl and pyrrole rings creates a large, hydrophobic region. This significant nonpolar character will dominate the molecule's overall behavior, favoring solubility in nonpolar or moderately polar organic solvents.[6]
-
Lack of Hydrogen Bond Donors: The molecule does not have acidic protons (like -OH or -NH) to act as hydrogen bond donors. This limits its ability to interact strongly with protic solvents like alcohols.
Governing Principle: The fundamental rule of solubility is "like dissolves like."[7] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.
Prediction: Based on its structure, this compound is predicted to be a compound of low to moderate polarity. Its large hydrophobic surface area suggests it will be sparingly soluble in highly polar solvents like water but will exhibit significantly better solubility in solvents of intermediate polarity and nonpolar solvents. The solubility is expected to decrease as the polarity of the solvent increases significantly.[6]
Quantitative Solubility Profile: A Predictive Framework
While specific experimental values are pending determination, a qualitative and predictive solubility table can be constructed based on the principles of solvent polarity.[8][9][10] The following table outlines the expected solubility trends in common organic solvents, categorized by their polarity class.
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale for Prediction |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The large nonpolar surface area of the solute will have favorable van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Moderate to High | These solvents possess a dipole moment that can interact with the polar aldehyde group, while their organic character can solvate the aromatic rings. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The solvent's ability to hydrogen bond with itself is strong. The solute can only act as a hydrogen bond acceptor, disrupting the solvent's network without offering strong reciprocal interactions, thus limiting solubility. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble (in Water) ; Likely Soluble (in DMSO) | The compound's hydrophobicity will make it immiscible with water. DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The shake-flask method is the benchmark for determining equilibrium solubility.[2] It involves agitating an excess of the solid compound in the solvent of choice for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.
Causality and Experimental Design
-
Why an Isothermal (Constant Temperature) System? Solubility is temperature-dependent. The van't Hoff equation describes how the equilibrium constant (in this case, solubility) changes with temperature.[11] Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for obtaining reproducible and standardized data.
-
Why an Excess of Solid? To ensure the final solution is truly saturated, undissolved solid must remain present at the end of the experiment. This confirms that the solvent has dissolved the maximum amount of solute possible under the given conditions.[2]
-
Why Agitation? Agitation increases the surface area of the solid exposed to the solvent and facilitates the dissolution process, allowing the system to reach equilibrium more rapidly.
-
Why an Equilibrium Time Course? It is crucial to prove that the system has reached equilibrium. This is achieved by taking samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases between successive time points.[2]
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh a surplus amount of this compound (e.g., 10-20 mg) into several glass vials (one for each time point per solvent).
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples at a constant, vigorous rate for the duration of the experiment (e.g., 72 hours).
-
-
Sampling and Phase Separation:
-
At each designated time point (e.g., 24h, 48h, 72h), remove the corresponding vial for that solvent.
-
Allow the vial to stand undisturbed at the experimental temperature for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Immediately dilute the filtered sample with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the analytical instrument's linear range.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the solute in the saturated solution by comparing its analytical response to the calibration curve, accounting for the dilution factor.
-
-
Data Validation:
-
Compare the calculated concentrations from the different time points. If the concentrations at 48h and 72h are statistically identical, equilibrium has been reached. The reported solubility is the average of these equilibrium concentrations.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.
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An In-depth Technical Guide to the Stability and Degradation Pathways of Pyrrole Aldehydes
Foreword for the Researcher
Pyrrole aldehydes, particularly pyrrole-2-carboxaldehyde and its derivatives, are foundational scaffolds in medicinal chemistry, natural product synthesis, and materials science. Their utility, however, is intrinsically linked to their chemical stability. Instances of product discoloration, loss of potency, and the emergence of unknown impurities are common challenges that can derail research and development timelines. This guide is crafted for the hands-on scientist and drug development professional. It moves beyond a superficial overview to provide a deep, mechanistic understanding of why and how these valuable compounds degrade. By elucidating the core degradation pathways—oxidation, polymerization, and photodegradation—and offering robust analytical and stabilization strategies, this document aims to empower you to anticipate, diagnose, and mitigate stability issues, thereby ensuring the integrity and success of your scientific endeavors.
The Inherent Reactivity Profile of Pyrrole Aldehydes
The stability challenges of pyrrole aldehydes stem from the unique electronic interplay between the aromatic pyrrole ring and the electrophilic aldehyde group.
-
The Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system. The nitrogen lone pair participates in the π-system, creating a higher electron density than in benzene. This richness makes the ring highly susceptible to electrophilic attack and oxidation. Upon exposure to air, pyrrole and its simple derivatives are known to darken due to the formation of polymeric, oxidized species often referred to as "pyrrole black".
-
The Aldehyde Group: The aldehyde functional group is inherently reactive. It is prone to oxidation to the corresponding carboxylic acid and can participate in a variety of nucleophilic addition and condensation reactions.
The conjugation of the electron-withdrawing aldehyde group with the electron-rich pyrrole ring modulates this reactivity, but does not eliminate it. The aldehyde group deactivates the ring towards electrophilic substitution to some extent, but the fundamental susceptibility to oxidation and acid-catalyzed reactions remains a primary concern.
Major Degradation Pathways and Mechanisms
Understanding the specific chemical transformations that pyrrole aldehydes undergo is critical for developing effective control strategies. The primary degradation pathways are oxidation, acid-catalyzed polymerization, and photodegradation.
Oxidative Degradation
Oxidative degradation is one of the most common pathways, often initiated by atmospheric oxygen, residual peroxides in solvents, or reactive oxygen species.
-
Mechanism of Oxidation: The oxidation can occur at two primary sites: the aldehyde group and the pyrrole ring itself.
-
Aldehyde Oxidation: The formyl group can be readily oxidized to a carboxylic acid. This is a common degradation pathway for many aldehydes and can be initiated by trace metal ions or peroxides.
-
Ring Oxidation: The electron-rich pyrrole ring can be oxidized, leading to ring-opening or the formation of hydroxylated species and pyrrolinones. Studies on the closely related advanced glycation end product (AGE) pyrraline have shown that under oxidative stress, the pyrrole ring can be hydroxylated or further oxidized to yield additional carbonyl functionalities, such as dicarboxy- or diformyl-pyrroles[1]. The oxidation of unsubstituted pyrrole with hydrogen peroxide is known to yield products like 4-pyrrolin-2-one[2][3].
-
-
Key Degradation Products:
-
Pyrrole-2-carboxylic acid
-
Hydroxylated pyrrole aldehydes
-
Pyrrolin-2-one derivatives
-
Ring-opened products
-
The following diagram illustrates the primary oxidative degradation pathways.
Caption: Oxidative degradation pathways of pyrrole-2-carboxaldehyde.
Acid-Catalyzed Polymerization
Pyrrole aldehydes are notoriously sensitive to acidic conditions, which can induce rapid polymerization and the formation of insoluble, deeply colored materials.
-
Mechanism of Polymerization: This is an electrophilic polymerization. The process is initiated by the protonation of the pyrrole ring, which makes it highly electrophilic. This protonated species can then be attacked by a neutral pyrrole molecule. This process repeats, leading to the formation of oligomers and polymers. The aldehyde group, being electron-withdrawing, can influence the regioselectivity of the polymerization. The resulting polymers are often complex, conjugated systems, which accounts for their intense color. It has been demonstrated that 2-formylpyrrole can polymerize in the presence of an acid without the need for an oxidizing agent[4][5].
The proposed mechanism is detailed in the diagram below.
Caption: Mechanism of acid-catalyzed polymerization of pyrrole aldehyde.
Photodegradation
Exposure to light, particularly in the ultraviolet (UV) range, can induce degradation of pyrrole aldehydes. The aromatic ring can absorb UV radiation, leading to the formation of excited states that can undergo various chemical reactions.
-
Mechanism of Photodegradation: For aromatic aldehydes, photodegradation can proceed through several mechanisms, including:
-
Norrish Type I Cleavage: Homolytic cleavage of the bond between the carbonyl carbon and the pyrrole ring, leading to the formation of radical species.
-
Photoreduction: In the presence of a hydrogen donor, the excited aldehyde can abstract a hydrogen atom, leading to the formation of an alcohol.
-
Photooxidation: The excited state can react with oxygen to form peroxides and other oxidative degradation products, similar to those described in Section 2.1. The photodegradation of some aromatic aldehydes is known to produce products such as the corresponding carboxylic acid and other smaller aldehydes[6].
-
Designing and Executing a Forced Degradation Study
A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing the intrinsic stability of a pyrrole aldehyde. This is a cornerstone for developing stability-indicating analytical methods.
Core Principles
The goal is to achieve a target degradation of 5-20%. Over-stressing can lead to secondary degradation products not relevant to real-world storage, while under-stressing may not generate sufficient levels of degradants for detection and identification[7].
Experimental Protocol: Forced Degradation of a Pyrrole Aldehyde
This protocol is a template and should be adapted based on the specific properties of the molecule and the intended formulation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the pyrrole aldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
- To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
- Incubate at 60°C for 24 hours.
- At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration for analysis.
-
Base Hydrolysis:
- To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
- Incubate at 60°C for 24 hours.
- At appropriate time points, withdraw a sample, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation:
- To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
- Incubate at room temperature for 24 hours, protected from light.
- At appropriate time points, withdraw a sample and dilute for analysis.
-
Thermal Degradation:
- Store the solid pyrrole aldehyde in a controlled temperature oven at 70°C for 48 hours.
- Also, subject the stock solution to the same thermal stress.
- At appropriate time points, sample the solid and dissolve for analysis, or sample the solution and dilute.
-
Photodegradation:
- Expose the solid compound and the stock solution to a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- A control sample should be wrapped in aluminum foil to exclude light.
- Analyze the samples after the exposure period.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Section 4.0).
-
A photodiode array (PDA) detector is crucial for monitoring peak purity and detecting the emergence of new chromophores.
-
LC-MS/MS should be used to identify the mass of the parent compound and any degradation products.
The following workflow diagram outlines the process for a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study of a pyrrole aldehyde.
Analytical Methodologies for Stability Assessment
A robust analytical method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can accurately quantify the parent compound and separate it from all potential degradation products and impurities.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is typically the first choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is usually required to resolve the parent compound from its more polar or less polar degradants.
-
Detection: A Photodiode Array (PDA) detector is essential. It allows for the assessment of peak purity and can help in the preliminary identification of degradants by comparing their UV spectra. Pyrrole aldehydes typically have a strong chromophore, making UV detection highly sensitive[8].
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
This is the definitive tool for identifying degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weights of the degradants.
-
Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are invaluable for structural elucidation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For definitive structural confirmation of a significant degradant, isolation (e.g., by preparative HPLC) followed by NMR analysis is the gold standard.
-
| Technique | Purpose in Stability Studies | Key Considerations |
| HPLC-PDA | Primary tool for separation and quantification; peak purity assessment. | Method must be validated for specificity, linearity, accuracy, and precision. |
| LC-MS/MS | Identification of degradation products by molecular weight and fragmentation. | Choice of ionization source (ESI, APCI) is critical. |
| NMR | Definitive structural elucidation of isolated degradation products. | Requires isolation of the impurity in sufficient quantity and purity. |
Strategies for Stabilization
Given their inherent reactivity, proactive measures are often necessary to ensure the stability of pyrrole aldehydes, both in storage and in formulation.
-
Control of pH:
-
Given their susceptibility to acid-catalyzed polymerization, maintaining a neutral or slightly basic pH is crucial for solutions of pyrrole aldehydes. Buffering systems should be carefully selected and evaluated for compatibility.
-
-
Use of Antioxidants:
-
To mitigate oxidative degradation, the inclusion of antioxidants can be highly effective.
-
Radical Scavengers: Phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used in organic formulations. They function by donating a hydrogen atom to peroxy radicals, thus terminating the oxidative chain reaction[9][10].
-
Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these metals and improve stability.
-
-
Protection from Light:
-
Storing pyrrole aldehydes in amber vials or other light-blocking containers is a simple yet critical step to prevent photodegradation.
-
-
Inert Atmosphere:
-
For highly sensitive compounds, storage and handling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation by excluding atmospheric oxygen.
-
-
Chemical Modification (Pro-drug/Derivative Approach):
-
In some cases, the aldehyde can be temporarily converted to a more stable functional group (e.g., an acetal or an oxime) that can be reverted to the aldehyde when needed.
-
Protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., a sulfonyl group) can reduce the electron density of the ring, making it less susceptible to oxidation and electrophilic attack[11].
-
Conclusion: A Proactive Approach to Stability
The chemical stability of pyrrole aldehydes is a multifaceted challenge governed by the dual reactivity of the aldehyde group and the electron-rich pyrrole ring. A thorough understanding of the primary degradation pathways—oxidation, acid-catalyzed polymerization, and photodegradation—is paramount. By implementing systematic forced degradation studies, developing robust stability-indicating analytical methods, and employing targeted stabilization strategies such as pH control, antioxidant addition, and protection from light, researchers and drug development professionals can ensure the integrity of these valuable molecules. A proactive, knowledge-driven approach to stability is not merely a quality control measure; it is an integral part of successful research and development.
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Szekely-Klepser, G. et al. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. Journal of Chromatography B. Available at: [Link]
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Methodological & Application
The Paal-Knorr Synthesis: A Modern Toolkit for Crafting N-Substituted Pyrroles in Drug Discovery
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore. The Paal-Knorr synthesis, a classic name reaction dating back to 1884, remains one of the most straightforward and versatile methods for constructing this valuable heterocycle.[2][3] Traditionally hampered by harsh reaction conditions, the Paal-Knorr synthesis has undergone a significant renaissance, with modern adaptations offering milder, more efficient, and environmentally benign pathways to N-substituted pyrroles.[1][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the Paal-Knorr synthesis, from its fundamental mechanism to practical, field-proven protocols and its application in pharmaceutical development.
The Enduring Relevance of the Paal-Knorr Synthesis: A Mechanistic Overview
The Paal-Knorr synthesis fundamentally involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a pyrrole.[1][2][3] The reaction is typically acid-catalyzed, with both Brønsted and Lewis acids being effective.[1][3] The generally accepted mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to afford the aromatic pyrrole ring.[5][6]
The choice of catalyst and reaction conditions is paramount and directly influences the reaction's efficiency and substrate scope. Historically, the synthesis required prolonged heating in strong acids, which limited its application to robust substrates.[1][4] However, contemporary methodologies have introduced a plethora of milder catalysts and energy sources, significantly expanding the utility of this powerful transformation.
Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.
Modern Approaches to the Paal-Knorr Synthesis: A Comparative Guide
The evolution of the Paal-Knorr synthesis has been driven by the principles of green chemistry, leading to the development of solvent-free, microwave-assisted, and solid-acid catalyzed protocols. These advancements not only reduce the environmental impact but also often lead to higher yields, shorter reaction times, and simpler purification procedures.
| Method | Catalyst/Conditions | Advantages | Disadvantages | References |
| Classical | Strong acids (e.g., H₂SO₄, HCl), high temperatures | Well-established, readily available reagents | Harsh conditions, limited substrate scope, potential for side reactions | [1][2] |
| Green Catalysis | Solid acids (e.g., alumina, silica-supported sulfuric acid), reusable catalysts | Milder conditions, catalyst recyclability, often solvent-free | Catalyst preparation may be required, potential for catalyst deactivation | [1][7] |
| Microwave-Assisted | Microwave irradiation, often with a catalyst | Dramatically reduced reaction times, improved yields, enhanced reaction control | Requires specialized equipment, potential for localized overheating | [2][8][9] |
| Solvent-Free | Neat reaction mixture, often with a solid catalyst or under microwave irradiation | Reduced waste, simplified work-up, often faster reaction rates | Limited to liquid or low-melting-point reactants, potential for viscosity issues | [1][7][10] |
Experimental Protocols: From the Bench to Application
The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted pyrroles using modern, efficient, and reproducible techniques.
Protocol 1: Green, Solvent-Free Synthesis of N-Arylpyrroles using Alumina
This protocol details a solvent-free Paal-Knorr reaction catalyzed by commercially available alumina, offering an environmentally friendly and operationally simple route to N-arylpyrroles.[7]
Materials:
-
Acetonylacetone (hexane-2,5-dione)
-
Substituted aniline
-
Activated neutral alumina (e.g., CATAPAL 200)
-
Ethyl acetate
-
n-Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Apparatus for filtration and solvent evaporation
-
Column chromatography setup
Procedure:
-
To a clean, dry round-bottom flask, add acetonylacetone (1.0 mmol), the desired substituted aniline (1.0 mmol), and activated neutral alumina (40 mg).
-
Place a magnetic stir bar in the flask and heat the mixture to 60 °C with vigorous stirring for 45 minutes.[7]
-
Monitor the reaction progress by TLC using a suitable eluent system (e.g., n-hexane/ethyl acetate).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product by adding ethyl acetate (2 x 5 mL) and stirring for 5 minutes.
-
Separate the alumina catalyst by filtration or centrifugation.[7]
-
Wash the recovered alumina with ethyl acetate and dry for reuse.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate n-hexane/ethyl acetate gradient to afford the pure N-arylpyrrole.
Protocol 2: Rapid Microwave-Assisted Synthesis of N-Substituted Pyrroles
This protocol leverages the efficiency of microwave irradiation to achieve a rapid and high-yielding synthesis of N-substituted pyrroles.[9]
Materials:
-
2,5-Hexanedione
-
Primary amine (e.g., 4,4-diethoxybutylamine)
-
Absolute ethanol
-
Glacial acetic acid
-
10 mL microwave synthesis vial with cap
-
Microwave synthesizer
-
Separatory funnel
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Apparatus for solvent evaporation
-
Column chromatography setup
Procedure:
-
In a 10 mL microwave synthesis vial, dissolve 2,5-hexanedione (1.0 mmol, 114 mg) in absolute ethanol (4.0 mL).
-
Add the primary amine (1.2 mmol) and glacial acetic acid (0.4 mL) as a catalyst.[9]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 10 minutes.[9]
-
After the reaction, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure N-substituted pyrrole.
Caption: Comparative experimental workflows for modern Paal-Knorr syntheses.
Field-Proven Insights and Troubleshooting
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice between a Brønsted and a Lewis acid catalyst can influence the reaction rate and selectivity. For substrates with acid-sensitive functional groups, milder Lewis acids or heterogeneous catalysts like alumina are preferable.[7] The acidity of the catalyst plays a crucial role in activating the carbonyl group for nucleophilic attack by the amine.
-
Solvent Choice: While solvent-free conditions are ideal from a green chemistry perspective, for reactants that are solid at the reaction temperature, a high-boiling, non-protic solvent can be employed. In microwave-assisted synthesis, a polar solvent like ethanol can efficiently absorb microwave energy, accelerating the reaction.
-
Temperature and Reaction Time: Modern protocols often utilize lower temperatures and significantly shorter reaction times compared to classical methods.[7][9] Microwave irradiation, in particular, can reduce reaction times from hours to minutes.[2][9]
Troubleshooting Common Issues:
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature moderately. Ensure efficient stirring. Consider a more active catalyst. |
| Side reactions (e.g., furan formation) | If using a strong acid, switch to a milder catalyst. For acid-sensitive substrates, consider a neutral or weakly acidic protocol. | |
| Difficult purification | Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid. | |
| Formation of Furan Byproduct | Excessively acidic conditions | Reduce the amount of acid catalyst or switch to a weaker acid. The use of amine hydrochloride salts can also favor furan formation.[11] |
| Reaction Stalls | Catalyst deactivation | If using a reusable catalyst, ensure it is properly reactivated before use. |
| Poor solubility of reactants | If not running solvent-free, choose a solvent in which both reactants are soluble at the reaction temperature. |
Application in Drug Development: The Case of Atorvastatin
The Paal-Knorr synthesis is not merely an academic curiosity; it is a cornerstone of industrial pharmaceutical synthesis. A prime example is its application in the manufacturing of Atorvastatin (Lipitor®), a blockbuster drug used to lower cholesterol.[12][13] The central pyrrole core of Atorvastatin is constructed via a Paal-Knorr condensation.[12][13] This key step involves the reaction of a complex 1,4-diketone precursor with a primary amine.[12] The industrial synthesis of Atorvastatin highlights the robustness and scalability of the Paal-Knorr reaction.[13]
Conclusion
The Paal-Knorr synthesis has evolved from a classical reaction into a versatile and powerful tool for modern organic synthesis. Its adaptability to greener and more efficient protocols ensures its continued relevance in both academic research and industrial applications, particularly in the rapid and efficient construction of N-substituted pyrroles for drug discovery and development. By understanding the underlying principles and embracing modern methodologies, researchers can effectively harness the Paal-Knorr synthesis to accelerate their discovery programs.
References
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 60(4), 564-607. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. In Wikipedia. Retrieved January 25, 2026, from [Link]
-
García-López, J. A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(19), 6503. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 25, 2026, from [Link]
-
Request PDF. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved January 25, 2026, from [Link]
-
Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020, January 4). YouTube. Retrieved January 25, 2026, from [Link]
-
Paal-Knorr Synthesis of Pyrrole | Heterocyclic compounds part 9. (2020, January 18). YouTube. Retrieved January 25, 2026, from [Link]
-
RSC Publishing. (n.d.). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 25, 2026, from [Link]
-
MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N-substituted pyrroles starting from 2,5-hexanedione and.... Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation.
-
ResearchGate. (n.d.). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) The synthesis of atorvastatin intermediates. Retrieved January 25, 2026, from [Link]
-
NIH. (n.d.). Atorvastatin (Lipitor) by MCR. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N-aryl pyrroles by the cyclization of hexane-2,5- dione.... Retrieved January 25, 2026, from [Link]
-
Atlantis Press. (n.d.). The synthesis of atorvastatin intermediates Yuanjun Huang1, a, Ting Liu2, b. Retrieved January 25, 2026, from [Link]
-
PubMed. (2004, February 5). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Retrieved January 25, 2026, from [Link]
-
NIH. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Retrieved January 25, 2026, from [Link]
-
NIH. (2022, August 18). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Retrieved January 25, 2026, from [Link]
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 10. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 13. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Vilsmeier-Haack Formylation of 1-(3,5-dimethylphenyl)-1H-pyrrole
Abstract & Introduction
The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[1][4][5] This reagent is a weak electrophile, making the reaction highly selective for activated substrates such as pyrroles, indoles, and activated benzene derivatives.[6] Pyrrole, in particular, is highly reactive towards Vilsmeier-Haack conditions, with a strong preference for substitution at the C2 (α) position.[5]
This document provides a detailed technical guide for the Vilsmeier-Haack formylation of 1-(3,5-dimethylphenyl)-1H-pyrrole to yield 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde. This specific transformation is relevant in the synthesis of precursors for pharmaceuticals and agrochemicals, where the pyrrole-2-carbaldehyde moiety serves as a versatile synthetic handle.[7][8] We will elucidate the underlying reaction mechanism, provide a field-proven, step-by-step laboratory protocol, and offer comprehensive guidance on product characterization and troubleshooting. The causality behind critical experimental steps is explained to empower researchers to adapt and optimize the protocol for related substrates.
Reaction Mechanism & Regioselectivity
The Vilsmeier-Haack reaction proceeds through a well-established, multi-step mechanism involving the formation of the key electrophile followed by an electrophilic aromatic substitution.
Step 1: Formation of the Vilsmeier Reagent The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This generates a tetrahedral intermediate which subsequently collapses to form the highly electrophilic N,N-dimethyl-chloromethyliminium salt, colloquially known as the Vilsmeier reagent.[3][4][5] This salt is the active formylating agent in the reaction.
Step 2: Electrophilic Attack and Regioselectivity The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[5] For 1-substituted pyrroles, this attack occurs with high regioselectivity at the C2 position. This preference is due to the greater ability of the nitrogen atom to stabilize the positive charge in the resulting Wheland intermediate (arenium ion) when the attack is at the α-position compared to the β-position. While steric hindrance from the N-substituent can sometimes influence the product ratio, the 1-(3,5-dimethylphenyl) group does not sufficiently encumber the C2 position to favor C3 formylation.[9]
Step 3: Aromaticity Restoration & Hydrolysis A base, typically DMF from the reaction medium, abstracts a proton from the C2 position, leading to the restoration of the aromatic pyrrole ring and the formation of an iminium salt intermediate.[5] This intermediate is stable until the reaction is quenched. During aqueous work-up, the iminium salt is readily hydrolyzed to furnish the final aldehyde product, this compound.[4][6]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. All operations involving POCl₃ must be conducted in a certified chemical fume hood.
Materials & Reagents
| Reagent | Grade | Supplier Example | Quantity | Molar Eq. |
| 1-(3,5-dimethylphenyl)-1H-pyrrole | >98% | Sigma-Aldrich | 1.71 g (10.0 mmol) | 1.0 |
| Phosphorus oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich | 1.0 mL (11.0 mmol) | 1.1 |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | 20 mL | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | ~150 mL | Solvent |
| Sodium Acetate Trihydrate (NaOAc·3H₂O) | ≥99% | J.T. Baker | 7.6 g (56.0 mmol) | 5.6 |
| Deionized Water | - | - | ~100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | As needed | - |
| Silica Gel | 230-400 mesh | Sorbent Tech. | As needed | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Two 10 mL dropping funnels or syringes
-
Argon or Nitrogen gas inlet
-
Ice-water bath
-
250 mL separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow.
-
Reagent Preparation:
-
Equip a 100 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a septum connected to an inert gas (Argon/Nitrogen) line.
-
Add 15 mL of anhydrous DMF to the flask.
-
Prepare a solution of 1-(3,5-dimethylphenyl)-1H-pyrrole (1.71 g, 10.0 mmol) in 5 mL of anhydrous DMF in a separate, dry vial.
-
-
Vilsmeier Reagent Formation:
-
Cool the flask containing DMF to 0 °C using an ice-water bath.
-
Causality: The reaction between DMF and POCl₃ is exothermic. Cooling is critical to prevent degradation of the reagent and control the reaction rate.
-
Slowly add POCl₃ (1.0 mL, 11.0 mmol) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting solution (which may be a pale yellow to colorless crystalline slurry) at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Add the prepared pyrrole solution dropwise to the Vilsmeier reagent slurry at 0 °C over 10 minutes.
-
After the addition, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 10% Ethyl Acetate in Hexane as eluent) until the starting pyrrole spot is consumed.
-
-
Work-up and Product Isolation:
-
Prepare a quenching solution by dissolving sodium acetate trihydrate (7.6 g) in 100 mL of water in a beaker, and cool it in an ice bath.
-
Causality: The work-up hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the highly acidic reaction byproducts. Pouring the reaction mixture into a basic solution is a crucial safety and procedural step.[6][10]
-
Slowly and carefully pour the reaction mixture into the vigorously stirred, ice-cold sodium acetate solution. An exothermic reaction will occur.
-
Stir the resulting suspension for 30 minutes at 0 °C.
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[10]
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate) to isolate the pure this compound. A typical yield after purification is in the range of 70-85%.
-
Product Characterization
The identity and purity of the synthesized this compound (Molecular Formula: C₁₃H₁₃NO, Molecular Weight: 199.25 g/mol ) should be confirmed by spectroscopic methods.
| Analysis Technique | Expected Result / Key Signals |
| Appearance | Pale yellow solid or oil. |
| ¹H NMR (CDCl₃) | * δ ~9.5-9.6 ppm (s, 1H): Aldehyde proton (-CHO).[11][12]* δ ~7.0-7.3 ppm (m, 3H): Pyrrole ring protons.* δ ~6.9-7.0 ppm (m, 3H): Aromatic protons of the dimethylphenyl group.* δ ~2.3-2.4 ppm (s, 6H): Methyl protons (-CH₃). |
| ¹³C NMR (CDCl₃) | * δ ~180 ppm: Aldehyde carbonyl carbon (C=O).[11]* δ ~125-140 ppm: Aromatic and pyrrole ring carbons.* δ ~110-120 ppm: Pyrrole ring carbons.* δ ~21 ppm: Methyl carbons (-CH₃). |
| FT-IR (KBr or film) | * ~1665 cm⁻¹: Strong C=O stretching vibration of the aldehyde.[11]* ~2820, 2720 cm⁻¹: C-H stretching of the aldehyde proton.* ~3100-3150 cm⁻¹: Aromatic C-H stretching. |
| Mass Spec. (EI/ESI) | * [M]⁺ or [M+H]⁺: Expected m/z at 199 or 200, respectively. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture contamination (hydrolyzes POCl₃ and Vilsmeier reagent).2. POCl₃ is old or degraded.3. Reaction temperature was too low for the substrate. | 1. Ensure all glassware is oven-dried. Use anhydrous DMF. Handle POCl₃ under inert gas.2. Use a fresh bottle of POCl₃.3. After initial stirring at RT, gently heat the reaction to 40-50 °C for 1-2 hours if no conversion is observed. |
| Formation of Dark Tarry Polymer | 1. Reaction temperature was too high during reagent addition.2. Pyrrole is inherently prone to polymerization under strongly acidic conditions. | 1. Maintain strict temperature control (0-5 °C) during the addition of POCl₃ and the pyrrole substrate.2. Ensure slow, dropwise addition of the pyrrole to the Vilsmeier reagent to avoid localized high concentrations. |
| Multiple Products Observed (e.g., diformylation) | 1. Excess Vilsmeier reagent was used.2. Prolonged reaction time or excessive heating. | 1. Use a stoichiometry closer to 1:1 for the pyrrole and POCl₃.2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid unnecessary heating. |
| Difficult Product Purification | 1. Incomplete hydrolysis during work-up.2. Presence of residual DMF. | 1. Ensure the quench solution is sufficiently basic and allow adequate stirring time after quenching.2. After extraction, wash the combined organic layers with water (2-3 times) to remove DMF before drying and concentration. |
Safety & Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. Always handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.
-
N,N-Dimethylformamide (DMF): A skin and respiratory irritant and a suspected teratogen. Avoid contact with skin and inhalation of vapors.
-
The quenching process is exothermic and releases acidic fumes. Perform this step carefully in a fume hood and behind a safety shield if possible.
References
-
Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27453-27488. DOI:10.1039/D3RA04309F. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Anonymous. (2022, March 18). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Scribd. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Akbari, J., & Zare, K. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. International Journal of Industrial Chemistry, 4(1), 1-5.
-
ResearchGate. (2000). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]
-
ACS Publications. (n.d.). Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine. The Journal of Organic Chemistry. [Link]
-
ATB (Automated Topology Builder). (n.d.). 2-Formyl-1H-pyrrole. Retrieved from [Link]
- Google Patents. (n.d.).
-
Yaglioglu, H. G., et al. (2021). 1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties. Molecules, 26(11), 3169. [Link]
-
Chan, K. T., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Pharmaceuticals, 16(2), 173. [Link]
-
Zhou, L., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]
-
Springer Nature. (2024). Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. [Link]
-
ResearchGate. (1966). Analysis of the N.M.R. Spectrum of pyrrole. [Link]
- Google Patents. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
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Application Notes and Protocols for the Oxidation of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde to its Carboxylic Acid
Introduction: The Strategic Importance of Pyrrole-2-Carboxylic Acids in Drug Discovery
Pyrrole-2-carboxylic acid moieties are privileged scaffolds in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals. Their utility stems from their ability to act as versatile building blocks and key pharmacophoric elements. The conversion of the corresponding aldehyde to a carboxylic acid is a pivotal transformation in the synthesis of these vital molecules. This document provides a detailed guide for the selective oxidation of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde, a transformation that requires careful consideration of the electron-rich and potentially sensitive nature of the pyrrole ring system.
Chemical Rationale: Navigating the Oxidation of an Electron-Rich Heterocycle
The primary challenge in the oxidation of this compound lies in the inherent reactivity of the pyrrole ring. Pyrroles are susceptible to oxidative degradation, which can lead to the formation of undesired byproducts such as maleimides.[1] Therefore, the choice of oxidant is critical. Harsh oxidizing agents, such as potassium permanganate or chromic acid, are generally unsuitable as they can readily disrupt the aromaticity of the pyrrole nucleus.
Mild and selective oxidation methods are paramount. Among the various established protocols for aldehyde oxidation, the Pinnick oxidation emerges as a superior strategy for this specific substrate.[2][3] This method utilizes sodium chlorite (NaClO2) under mildly acidic conditions, offering high chemoselectivity for the aldehyde group while preserving the integrity of other sensitive functionalities, including the electron-rich pyrrole ring.[3]
The active oxidant in the Pinnick oxidation is chlorous acid (HClO2), which is generated in situ from sodium chlorite in the presence of a weak acid buffer, typically sodium dihydrogen phosphate (NaH2PO4).[2] A crucial component of a robust Pinnick protocol is the inclusion of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions.[2]
An alternative, albeit often less practical for preparative scale, is the Tollens' test, which employs a silver-ammonia complex ([Ag(NH3)2]+) as a mild oxidant.[4] While effective for qualitative analysis, its application in synthesis can be hampered by the cost of silver nitrate and the need for meticulous glassware cleaning to achieve the characteristic "silver mirror."
This guide will focus on a detailed, field-proven protocol based on the Pinnick oxidation, which offers a balance of reactivity, selectivity, and practicality for the synthesis of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxylic acid.
Comparative Overview of Suitable Oxidation Methodologies
For a comprehensive understanding, the following table summarizes the key features of viable oxidation methods for the target transformation.
| Oxidation Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Pinnick Oxidation | Sodium chlorite (NaClO2) | Mildly acidic (pH ~4-5), often with a buffer (e.g., NaH2PO4) and a scavenger (e.g., 2-methyl-2-butene) in a mixed solvent system (e.g., t-BuOH/H2O). | High chemoselectivity for aldehydes, tolerant of a wide range of functional groups, including electron-rich heterocycles, relatively inexpensive.[2][3] | Requires careful control of pH and the use of a scavenger to prevent side reactions. |
| Tollens' Oxidation | Diamminesilver(I) complex ([Ag(NH3)2]+) | Aqueous ammonia, gentle heating. | Extremely mild and selective for aldehydes. | Often used for qualitative analysis, can be expensive for large-scale synthesis, requires fresh preparation of the reagent.[4] |
Experimental Protocol: Pinnick Oxidation of this compound
This protocol provides a detailed, step-by-step procedure for the efficient and selective oxidation of the title compound.
Materials and Reagents:
-
This compound
-
Sodium chlorite (NaClO2, 80% technical grade or higher)
-
Sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Diethyl ether (or ethyl acetate)
-
Saturated aqueous sodium sulfite (Na2SO3) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Visual Workflow of the Experimental Protocol:
Caption: Workflow for the Pinnick oxidation.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of tert-butanol and 2-methyl-2-butene (typically a 4:1 to 5:1 v/v ratio of t-BuOH to the scavenger). A common solvent concentration is around 0.1-0.2 M.
-
In a separate beaker, prepare a solution of sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O, ~1.2 eq) in water. To this, add sodium chlorite (NaClO2, ~1.5 eq). Ensure the solids are fully dissolved. Safety Note: Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
-
Reaction Execution:
-
Cool the flask containing the aldehyde solution to 0 °C using an ice bath.
-
Transfer the aqueous oxidant solution to a dropping funnel and add it dropwise to the cooled, stirring aldehyde solution over a period of 15-30 minutes. A slight exotherm may be observed. Maintain the internal temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture in an ice bath and quench any remaining oxidant by the slow addition of a saturated aqueous solution of sodium sulfite (Na2SO3). Stir for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography if necessary.
-
Mechanism of the Pinnick Oxidation
The following diagram illustrates the accepted mechanism for the Pinnick oxidation.
Caption: Mechanism of the Pinnick Oxidation.
Conclusion and Best Practices
The Pinnick oxidation stands out as a reliable and high-yielding method for the synthesis of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxylic acid from its corresponding aldehyde. The mild reaction conditions are key to preserving the integrity of the electron-rich pyrrole nucleus. For optimal results and safety, it is crucial to:
-
Use a scavenger to prevent side reactions from the HOCl byproduct.
-
Maintain a mildly acidic pH to ensure the formation of the active oxidant without promoting acid-catalyzed decomposition of the substrate or product.
-
Carefully control the temperature during the addition of the oxidant.
-
Thoroughly quench any residual oxidant before workup.
By adhering to this detailed protocol, researchers and drug development professionals can confidently and efficiently perform this important chemical transformation, paving the way for the synthesis of novel and impactful pyrrole-containing molecules.
References
-
Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(8), 2564–2566. [Link]
-
Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(4), 567–569. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688–691. [Link]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]
-
Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent. Retrieved from [Link]
-
Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]
-
Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. [Link]
-
Chemistry LibreTexts. (2023, January 22). Tollens' Test. Retrieved from [Link]
-
ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid? Retrieved from [Link]
-
YouTube. (2022, April 10). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). Retrieved from [Link]
-
Semantic Scholar. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. Retrieved from [Link]
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- 1. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
Application Note: FT-IR Spectroscopy for the Identification of Functional Groups in Pyrrole Aldehydes
Introduction: The Analytical Significance of Pyrrole Aldehydes
Pyrrole aldehydes are a class of heterocyclic organic compounds that form the backbone of many biologically active molecules, including natural products and pharmaceuticals.[1][2] The precise characterization of their functional groups is paramount in drug discovery and development for understanding molecular structure, predicting reactivity, and ensuring the quality of synthesized compounds. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides a molecular fingerprint of a sample, making it an invaluable tool for the structural elucidation of pyrrole aldehydes.
This application note provides a comprehensive guide to utilizing FT-IR spectroscopy for the qualitative analysis of pyrrole aldehydes. It delves into the theoretical underpinnings of the technique, offers detailed experimental protocols, and provides a systematic approach to spectral interpretation, empowering researchers to confidently identify key functional groups and gain deeper insights into their molecules of interest.
Theoretical Principles: Molecular Vibrations and Infrared Absorption
The fundamental principle of FT-IR spectroscopy lies in the interaction of infrared radiation with a molecule, causing vibrations of its constituent bonds.[3] For a vibration to be infrared active, it must induce a change in the net dipole moment of the molecule.[4] The frequency of the absorbed radiation is characteristic of the specific type of bond and its environment within the molecule. An FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where absorption bands (peaks) correspond to these characteristic vibrational frequencies.[3]
In the context of pyrrole aldehydes, the key functional groups each exhibit distinct vibrational modes that give rise to characteristic absorption bands in the FT-IR spectrum. These include the N-H group of the pyrrole ring, the C=O group of the aldehyde, aromatic and aliphatic C-H bonds, the C-N bond within the ring, and the vibrations of the pyrrole ring itself.
Experimental Protocol: From Sample to Spectrum
The acquisition of a high-quality FT-IR spectrum is contingent upon meticulous sample preparation and proper instrument operation. This section outlines a generalized workflow for the analysis of pyrrole aldehydes.
Sample Preparation
The choice of sample preparation technique depends on the physical state of the pyrrole aldehyde (solid or liquid).
For Solid Samples (KBr Pellet Method): This is a common technique for obtaining high-quality spectra of solid organic compounds.[5]
-
Grinding: Using an agate mortar and pestle, grind 1-2 mg of the solid pyrrole aldehyde sample to a fine powder.[5]
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix with the sample. KBr is transparent to infrared radiation and serves as a matrix.[5]
-
Pelletizing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[5]
-
Analysis: Carefully place the KBr pellet into the sample holder of the FT-IR spectrometer.
For Solid or Liquid Samples (Attenuated Total Reflectance - ATR): ATR-FTIR is a versatile and rapid technique that requires minimal to no sample preparation, making it suitable for a wide range of samples.[6][7][8]
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Sample Application: Place a small amount of the solid or a single drop of the liquid pyrrole aldehyde directly onto the ATR crystal.[5]
-
Applying Pressure (for solids): For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[5]
-
Analysis: The sample is now ready for spectral acquisition.
Instrument Setup and Data Acquisition
-
Background Spectrum: Before analyzing the sample, a background spectrum of the ambient environment (or the pure ATR crystal) must be collected. This allows the instrument to subtract contributions from atmospheric water and carbon dioxide, as well as any signals from the sample holder or ATR crystal.
-
Sample Spectrum: Place the prepared sample in the instrument's sample compartment and acquire the spectrum.
-
Data Acquisition Parameters:
-
Spectral Range: Typically 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is sufficient for most qualitative analyses.
-
Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Experimental Workflow Diagram
Caption: Experimental workflow for FT-IR analysis of pyrrole aldehydes.
Data Analysis and Interpretation: Decoding the Spectrum
The interpretation of an FT-IR spectrum involves assigning the observed absorption bands to specific functional groups within the molecule.[4] The following table summarizes the characteristic vibrational frequencies for key functional groups in pyrrole aldehydes.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| N-H (Pyrrole) | Stretching | 3500 - 3200 | Medium, Sharp | The position can be influenced by hydrogen bonding. In concentrated samples, this band may be broader.[9][10] |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak | Characteristic of the C-H bonds on the pyrrole ring.[11] |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium | Present if alkyl substituents are on the pyrrole ring or aldehyde.[3] |
| C-H (Aldehyde) | Stretching | 2830 - 2695 | Medium, often two bands | One of the most diagnostic peaks for an aldehyde, often appearing as a shoulder to the right of the aliphatic C-H stretches.[3][12] |
| C=O (Aldehyde) | Stretching | 1740 - 1685 | Strong | The exact position is sensitive to conjugation. For aromatic aldehydes like pyrrole aldehydes, this peak is typically found in the lower end of the range (1710-1685 cm⁻¹) due to resonance.[12][13][14] |
| C=C (Pyrrole Ring) | Stretching | 1600 - 1450 | Medium to Weak | Aromatic ring vibrations often appear as a series of bands in this region.[11] |
| C-N (Pyrrole Ring) | Stretching | 1300 - 1000 | Medium | Can be coupled with other vibrations, making definitive assignment challenging.[15] |
Detailed Interpretation of Key Functional Groups
-
N-H Stretching: A sharp to moderately broad peak in the 3500-3200 cm⁻¹ region is a strong indicator of the N-H group in the pyrrole ring.[15][16] Intermolecular hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers.
-
Aldehydic C-H and C=O Stretching: The presence of an aldehyde is definitively confirmed by two key features: a strong C=O stretching absorption and the characteristic aldehydic C-H stretching bands. The C=O stretch for a pyrrole aldehyde is expected to be below 1700 cm⁻¹ due to conjugation with the aromatic ring.[12][13] This should be accompanied by one or two medium-intensity C-H stretching bands between 2830 and 2695 cm⁻¹.[3][12]
Molecular Structure and Key Vibrational Modes
Caption: Structure of pyrrole-2-carboxaldehyde with key FT-IR active functional groups.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Broad absorption around 3400 cm⁻¹ | Presence of water in the sample or KBr. | Dry the sample and KBr thoroughly before preparing the pellet. Ensure the spectrometer is well-purged. |
| Noisy Spectrum / Low Signal | Insufficient sample amount; poor sample-crystal contact (ATR); opaque KBr pellet. | Use more sample. For ATR, ensure adequate pressure is applied. For KBr, ensure the pellet is transparent and not cloudy. Increase the number of scans. |
| Sloping Baseline | Poorly prepared KBr pellet (uneven thickness); incorrect pressure in ATR. | Re-prepare the KBr pellet, ensuring it is of uniform thickness. Adjust the pressure for the ATR measurement. Apply a baseline correction during data processing. |
| Interference Fringes (Sinusoidal Baseline) | Occurs with thin, parallel-surfaced films. | If possible, slightly roughen the surface of the film or tilt the sample in the beam. |
Conclusion
FT-IR spectroscopy is a powerful and accessible technique for the structural characterization of pyrrole aldehydes. By understanding the principles of infrared absorption and following systematic protocols for sample preparation and data analysis, researchers can effectively identify key functional groups, confirm molecular structures, and monitor chemical transformations. The characteristic absorption bands of the N-H, C=O, and aldehydic C-H groups provide a robust fingerprint for this important class of compounds, making FT-IR an essential tool in the arsenal of synthetic chemists and drug development professionals.
References
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
-
Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]
-
Tully, D. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Ito, Y., Nakanaga, T., & Kawashima, Y. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(18), 184313. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
-
Al-Abadleh, H. A. (2015). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 92(1), 147-151. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrrole. NIST WebBook. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of IR Absorptions. Retrieved from [Link]
-
Ito, Y., Nakanaga, T., & Kawashima, Y. (2007). NH Stretching Vibrations of Pyrrole Clusters Studied by Infrared Cavity Ringdown Spectroscopy. PubMed. Retrieved from [Link]
-
Bray, B. L., Mathies, P. H., Naef, R., Solas, D. R., Tidwell, T. T., Artis, D. R., & Muchowski, J. M. (1990). A General Synthesis of Pyrroles and Fused Pyrrole Systems from Ketones and Amino Acids. The Journal of Organic Chemistry, 55(25), 6317-6328. Retrieved from [Link]
-
Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-12. Retrieved from [Link]
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Chen, Y. C., & Lee, A. S. Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2588. Retrieved from [Link]
-
LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
D’Agostino, R., & Fracassi, F. (1991). Plasma polymerization of pyrrole. Retrieved from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
University of Warsaw. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
Tully, D. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]
-
Morita, H., & Futami, Y. (2018). Solvent Dependence of Absorption Intensities and Wavenumbers of the Fundamental and First Overtone of NH Stretching Vibration of Pyrrole Studied by Near-Infrared/Infrared Spectroscopy and DFT Calculations. The Journal of Physical Chemistry A, 122(23), 5222-5230. Retrieved from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. Retrieved from [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Deployment of Pyrrole Derivatives as Synthons in Natural Product Total Synthesis
Abstract
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of biologically active natural products and pharmaceuticals.[1] Its unique electronic properties and susceptibility to functionalization make it an invaluable building block for the architecturally complex molecules targeted in total synthesis.[2] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the strategic use of pyrrole derivatives in the synthesis of complex natural products. We will delve into the mechanistic underpinnings of classical and modern pyrrole syntheses, provide detailed, field-proven protocols for key transformations, and illustrate these principles through their application in the total synthesis of notable natural products.
The Enduring Significance of the Pyrrole Scaffold
The five-membered, electron-rich aromatic pyrrole ring is a privileged scaffold in nature and medicine. It forms the core of vital biomolecules like heme and chlorophyll, and is a recurring motif in a multitude of secondary metabolites with potent biological activities. These include the anticancer agent (-)-agelastatin A, the antimicrobial prodigiosins, and the anti-inflammatory drug tolmetin. The continued discovery of new pyrrole-containing natural products with therapeutic potential underscores the importance of robust and versatile synthetic methodologies to access these complex structures.[1]
Foundational Strategies for Pyrrole Ring Construction
The ability to construct the pyrrole ring with desired substitution patterns is fundamental to its use as a building block. Several classical named reactions have stood the test of time and remain relevant in modern total synthesis.
The Paal-Knorr Pyrrole Synthesis: A Workhorse Reaction
The Paal-Knorr synthesis is arguably the most straightforward and widely employed method for constructing pyrroles.[3][4] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to furnish the corresponding pyrrole.[3]
Mechanism: The reaction proceeds via the initial formation of a hemiaminal upon attack of the amine on one of the protonated carbonyl groups.[5] Subsequent intramolecular attack of the nitrogen on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole.
Sources
Unlocking the Therapeutic Potential of Pyrrole Derivatives: Applications in Antimicrobial and Anticancer Research
Introduction: The Versatility of the Pyrrole Scaffold
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with profound biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[3] Pyrrole derivatives have demonstrated a remarkable breadth of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5] This versatility has led to the development of several clinically approved drugs, such as the cholesterol-lowering agent atorvastatin and the multi-targeted kinase inhibitor sunitinib, used in cancer therapy.[6][7]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the antimicrobial and anticancer applications of pyrrole derivatives, complete with detailed experimental protocols and an analysis of their underlying mechanisms of action.
Part 1: Antimicrobial Properties of Pyrrole Derivatives
The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents.[8] Pyrrole derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[9][10]
Mechanisms of Antimicrobial Action
The antimicrobial efficacy of pyrrole derivatives stems from their ability to interfere with essential cellular processes in microorganisms. A notable mechanism is the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and repair.[11] By targeting these enzymes, pyrrole-containing compounds can effectively halt bacterial proliferation. Furthermore, some derivatives disrupt microbial cell membranes, leading to leakage of cellular contents and cell death. The specific mechanism is often dictated by the nature and position of substituents on the pyrrole ring.[12]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method, a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a novel pyrrole derivative, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[13][14] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
I. Principle:
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. Following incubation, the wells are visually inspected for turbidity to determine the MIC.
II. Materials:
-
Test pyrrole derivative
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Negative control (broth only and broth with solvent)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator
III. Step-by-Step Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the pyrrole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the compound. This will result in a range of concentrations.
-
Include a positive control (a known antibiotic) and a negative control (wells with only broth and wells with broth and the solvent used to dissolve the compound).
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well, except for the negative control wells. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
IV. Causality and Self-Validation:
-
Why a 0.5 McFarland standard? This standardizes the initial bacterial density, ensuring reproducibility of the assay.[16]
-
Why serial dilutions? This allows for the determination of a precise MIC value over a wide range of concentrations.
-
Why include controls? The positive control validates the susceptibility of the test organism, while the negative controls ensure the sterility of the medium and that the solvent has no antimicrobial effect.
Data Presentation: Antimicrobial Activity
The results of MIC testing should be presented in a clear and organized manner to allow for easy comparison of the activity of different compounds against various microorganisms.
| Pyrrole Derivative | Test Organism | Gram Stain | MIC (µg/mL) | Positive Control | MIC of Control (µg/mL) |
| Compound A | S. aureus | Gram-positive | 16 | Ciprofloxacin | 1 |
| Compound A | E. coli | Gram-negative | 32 | Ciprofloxacin | 0.5 |
| Compound B | S. aureus | Gram-positive | 8 | Ciprofloxacin | 1 |
| Compound B | E. coli | Gram-negative | 16 | Ciprofloxacin | 0.5 |
| Compound C | C. albicans | N/A (Fungus) | 4 | Amphotericin B | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 2: Anticancer Properties of Pyrrole Derivatives
The pyrrole scaffold is a prominent feature in many anticancer agents due to its ability to interact with various molecular targets implicated in cancer progression.[2][4]
Mechanisms of Anticancer Action
Pyrrole derivatives exert their anticancer effects through diverse mechanisms, including:
-
Kinase Inhibition: Many pyrrole-based compounds are potent inhibitors of protein kinases, such as vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and components of the PI3K/Akt/mTOR signaling pathway.[6][17][18] These pathways are often dysregulated in cancer and are critical for cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: Several pyrrole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[9][19] This can occur through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.[20]
-
Tubulin Polymerization Inhibition: Some pyrrole compounds interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
Featured Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[21] Its aberrant activation is a common event in many cancers, making it an attractive target for cancer therapy.[22] Pyrrole derivatives have been developed to target key components of this pathway, thereby inhibiting tumor growth.
Caption: Inhibition of the PI3K/Akt pathway by a pyrrole derivative.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[23]
I. Principle:
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[24] The amount of formazan produced is proportional to the number of viable cells. The formazan is then solubilized, and the absorbance is measured to determine cell viability.
II. Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test pyrrole derivative
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
-
CO₂ incubator
-
Microplate reader
III. Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrole derivative in a complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include wells for the positive control, vehicle control, and untreated cells (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.[4]
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
IV. Causality and Self-Validation:
-
Why use a non-cancerous cell line? This helps to assess the selectivity of the compound, a crucial parameter for a potential drug candidate.[25]
-
Why measure absorbance at 570 nm? This is the optimal wavelength for detecting the purple formazan product.
-
Why is the IC₅₀ value important? It provides a quantitative measure of the potency of the compound, allowing for comparison with other potential anticancer agents.[26]
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for the in vitro evaluation of novel anticancer compounds.
Data Presentation: Anticancer Activity
The cytotoxic activity of pyrrole derivatives against various cancer cell lines should be summarized to highlight their potency and selectivity.
| Pyrrole Derivative | Cancer Cell Line | IC₅₀ (µM) | Non-Cancerous Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Compound X | MCF-7 (Breast) | 5.2 | HEK293 | > 50 | > 9.6 |
| Compound X | HeLa (Cervical) | 8.1 | HEK293 | > 50 | > 6.2 |
| Compound Y | A549 (Lung) | 2.5 | HEK293 | 25 | 10 |
| Compound Y | MCF-7 (Breast) | 3.8 | HEK293 | 25 | 6.6 |
| Doxorubicin | MCF-7 (Breast) | 0.9 | HEK293 | 1.5 | 1.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The Selectivity Index (SI) is calculated as IC₅₀ in the non-cancerous cell line / IC₅₀ in the cancer cell line. A higher SI value indicates greater selectivity.
Conclusion and Future Directions
Pyrrole derivatives represent a highly versatile and promising class of compounds in the fields of antimicrobial and anticancer drug discovery. Their diverse mechanisms of action and amenability to chemical modification make them attractive candidates for further development. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of novel pyrrole-based molecules. Future research should focus on optimizing the potency and selectivity of these compounds, as well as exploring their efficacy in more complex in vivo models, to pave the way for their clinical translation.
References
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health. [Link]
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Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. [Link]
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2024). National Institutes of Health. [Link]
-
Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (n.d.). National Institutes of Health. [Link]
-
Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. (2022). National Institutes of Health. [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2022). ResearchGate. [Link]
-
M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]
-
Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells. (2024). National Institutes of Health. [Link]
-
Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2022). National Institutes of Health. [Link]
-
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. [Link]
-
Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (2014). ResearchGate. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). National Institutes of Health. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2008). PubMed. [Link]
-
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (1994). University of Cincinnati. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]
-
Standard operating procedure (SOP) for disk diffusion-based quorum sensing inhibition assays. (2020). ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature. [Link]
-
Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (2022). ResearchGate. [Link]
-
Synthesis of some new pyrrole derivatives and their antimicrobial activity. (n.d.). Der Pharma Chemica. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). Journal of Clinical Microbiology. [Link]
-
Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024). PubMed. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2021). Royal Society of Chemistry. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). MDPI. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]
-
Synthesis of the most promising anti-cancer triazole-pyrrole hybrid... (n.d.). ResearchGate. [Link]
-
Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). ACG Publications. [Link]
-
Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (2022). PubMed. [Link]
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2024). Royal Society of Chemistry. [Link]
-
Targeting the PI3K-Akt-mTOR Pathway. (2014). YouTube. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2017). National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Preprints.org. [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. [Link]
-
Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (2018). Royal Society of Chemistry. [Link]
-
Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids. (2019). National Institutes of Health. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Aromatic Aldehydes via Sodium Bisulfite Adduct Formation
Welcome to the technical support center for the purification of aromatic aldehydes using sodium bisulfite. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this classic and effective technique. Here, you will find in-depth answers to frequently asked questions, a comprehensive troubleshooting guide to navigate common experimental hurdles, and detailed protocols to ensure the successful implementation of this purification method in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying aromatic aldehydes with sodium bisulfite?
The purification relies on the reversible nucleophilic addition of the bisulfite ion (HSO₃⁻) to the electrophilic carbonyl carbon of the aldehyde. This reaction forms a water-soluble α-hydroxysulfonate salt, commonly known as a bisulfite adduct.[1][2][3][4] Because this adduct is an ionic salt, it partitions into the aqueous phase during a liquid-liquid extraction, effectively separating the aldehyde from water-insoluble impurities in the organic phase.[1][5] The original aldehyde can then be regenerated by decomposing the adduct.
Q2: Why is a water-miscible organic solvent like methanol or THF often used in the initial step?
Many organic mixtures containing aromatic aldehydes are not fully soluble in the aqueous sodium bisulfite solution. Using a water-miscible co-solvent, such as methanol, tetrahydrofuran (THF), or dimethylformamide (DMF), creates a homogeneous or more finely dispersed mixture.[1][2] This dramatically increases the interfacial area between the aldehyde and the bisulfite ions, facilitating a more rapid and complete formation of the bisulfite adduct.[2]
Q3: How is the purified aromatic aldehyde recovered from the bisulfite adduct?
The formation of the bisulfite adduct is a reversible equilibrium.[4] To recover the aldehyde, the equilibrium needs to be shifted back towards the starting materials. This is typically achieved by adding a strong base, such as sodium hydroxide (NaOH), to the aqueous solution containing the adduct.[1][5][6] The base neutralizes the bisulfite, decomposing the adduct and regenerating the aldehyde, which can then be extracted back into an organic solvent.[1][6] Alternatively, the addition of a strong acid or heating the solution can also reverse the reaction.[4][7]
Q4: Can this method be used to purify ketones?
While the reaction is most effective for aldehydes, it can also be applied to certain sterically unhindered ketones, such as methyl ketones and some cyclic ketones.[1][5] However, the equilibrium for adduct formation is generally less favorable for ketones compared to aldehydes due to steric hindrance and the greater electronic stability of the ketone carbonyl group. Aromatic ketones are generally not reactive enough to form stable bisulfite adducts under standard conditions.
Q5: What are the primary safety concerns when working with sodium bisulfite?
Sodium bisulfite solutions can release toxic sulfur dioxide (SO₂) gas, especially in the presence of acids.[8][9] SO₂ is a respiratory irritant. Therefore, all work should be conducted in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[9][10][11][12] Care should also be taken when handling the corrosive bases (like NaOH) used for adduct cleavage.[6]
Visualizing the Chemistry and Workflow
To better understand the process, the following diagrams illustrate the chemical mechanism and the experimental workflow.
Caption: Mechanism of bisulfite adduct formation and cleavage.
Caption: Experimental workflow for aldehyde purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Precipitation of Bisulfite Adduct | The adduct is soluble in the solvent mixture. This is not necessarily a problem, as the adduct will still be in the aqueous phase.[5] | Proceed with the extraction. The absence of a precipitate does not indicate reaction failure. |
| Solid Precipitate Forms at the Interface of Layers | The bisulfite adduct is not soluble in either the aqueous or the organic layer, which can happen with highly non-polar aldehydes.[1] | 1. Add more deionized water to the separatory funnel to dissolve the adduct.[5][8] 2. If the solid persists, filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct before proceeding with the separation of the liquid layers.[1][5][8] |
| Poor Separation / Aldehyde Remains in Organic Layer | 1. Incomplete reaction due to insufficient mixing or reaction time. 2. Insufficient sodium bisulfite was used. 3. The specific aldehyde is sterically hindered, slowing the reaction. | 1. Shake the mixture more vigorously and for a longer duration (e.g., 2-5 minutes).[5][8] 2. Use a larger volume of saturated sodium bisulfite solution.[5] 3. Consider leaving the mixture to stir overnight to ensure complete adduct formation. |
| Low Yield of Recovered Aldehyde after Basification | 1. Incomplete cleavage of the bisulfite adduct. 2. The pH was not sufficiently basic to drive the equilibrium back to the aldehyde. 3. The aldehyde is somewhat water-soluble. | 1. Ensure the pH of the aqueous layer is strongly basic (pH > 12) by testing with pH paper or a meter.[6][8] Add more base if necessary. 2. Perform multiple extractions (e.g., 3 times) of the aqueous layer after basification to ensure complete recovery of the aldehyde. 3. If the aldehyde is known to have some water solubility, saturate the aqueous layer with NaCl (brine) before extraction to decrease the aldehyde's solubility in the aqueous phase. |
| Decomposition of Product Observed (e.g., by ¹H NMR) | Aldehydes with certain functionalities (e.g., tri- or tetra-substituted double bonds) can be sensitive to the sulfur dioxide that may be present in the bisulfite solution.[1] | Use a non-polar organic solvent like hexanes for the extraction, as this minimizes the solubility of SO₂ in the organic layer.[1] |
Experimental Protocols
Protocol 1: Purification of an Aromatic Aldehyde (e.g., Anisaldehyde) from a Non-Reactive Impurity
This protocol describes the removal of an aromatic aldehyde from a mixture, resulting in the purification of the other components.
-
Dissolution: In a round-bottom flask, dissolve the crude mixture (e.g., containing ~1 mmol of anisaldehyde) in a minimal amount of a water-miscible solvent like methanol (e.g., 5 mL).[8]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add 1-2 mL of a freshly prepared saturated aqueous solution of sodium bisulfite.[5][8] Stopper the funnel and shake vigorously for 30-60 seconds.[5][8] A white precipitate of the bisulfite adduct may form.[5]
-
Extraction: Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) to the separatory funnel.[5] Shake vigorously.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the bisulfite adduct) into a flask. The upper organic layer contains the purified non-aldehydic compound.
-
Washing: To maximize purity, return the aqueous layer to the funnel and wash it once more with 25 mL of the organic solvent.[5][8] Combine the organic layers.
-
Final Processing: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified non-aldehydic component.
Protocol 2: Isolation and Recovery of a Purified Aromatic Aldehyde
This protocol details how to isolate the aldehyde itself after separating it from impurities.
-
Follow Steps 1-4 from Protocol 1. After the initial separation, retain the aqueous layer which contains the dissolved bisulfite adduct. Discard the organic layer containing the impurities.
-
Wash the Adduct: Return the aqueous layer to the separatory funnel and wash it with 25 mL of an organic solvent (e.g., 10% ethyl acetate/hexanes) to remove any residual impurities.[5][8] Drain the aqueous layer into a clean flask and discard the organic wash.
-
Adduct Cleavage: Return the washed aqueous layer to the separatory funnel. Add an equal volume of a suitable extraction solvent (e.g., 25 mL of ethyl acetate).[6]
-
Basification: Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise while periodically shaking and checking the pH of the aqueous layer with pH paper.[6][8] Continue adding base until the pH is approximately 12.[8] The solution may become cloudy as the aldehyde is regenerated.
-
Extraction of Purified Aldehyde: Shake the separatory funnel vigorously to extract the regenerated aldehyde into the organic layer.[6]
-
Separation and Final Processing: Separate the layers. Collect the organic layer. To maximize recovery, extract the aqueous layer two more times with fresh organic solvent. Combine all organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the purified aromatic aldehyde.
References
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
JoVE Science Education Database. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
- Matuszak, C. A. (1951). U.S. Patent No. 2,544,562. Washington, DC: U.S.
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
Sciencemadness Discussion Board. (2024). Reactions with Aldehyde/Ketone Bisulfite-Adducts. [Link]
-
Wikipedia contributors. (2023). Bisulfite. In Wikipedia, The Free Encyclopedia. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Bisulfite. [Link]
-
Westlake Corporation. Safety Data Sheet: SODIUM BISULFITE. [Link]
-
PVS Chemicals. (2015). SAFETY DATA SHEET: Sodium Bisulphite. [Link]
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- 4. Bisulfite - Wikipedia [en.wikipedia.org]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
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Technical Support Center: Optimizing Reaction Conditions for Paal-Knorr Pyrrole Synthesis
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of this synthesis, troubleshoot common issues, and optimize your reaction conditions for the best possible outcomes.
The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for the preparation of pyrroles, which are key structural components in many natural products and pharmaceuticals.[1][2] The classical approach involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3] While synthetically valuable, the traditional reliance on harsh reaction conditions, such as prolonged heating in strong acids, can be a significant limitation, especially when working with sensitive substrates.[2][4] This guide will address these challenges and explore modern, milder alternatives.
Understanding the Mechanism: The "Why" Behind the Reaction
A solid grasp of the reaction mechanism is crucial for effective troubleshooting. The Paal-Knorr pyrrole synthesis proceeds via an acid-catalyzed pathway. The currently accepted mechanism involves the initial attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate.[1] This is followed by an intramolecular attack of the nitrogen on the second carbonyl group, leading to a cyclic dihydroxytetrahydropyrrole derivative.[1] The final step is the dehydration of this intermediate to yield the aromatic pyrrole ring. The ring formation is generally considered the rate-determining step.
Caption: The acid-catalyzed mechanism of the Paal-Knorr pyrrole synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and execution of the Paal-Knorr pyrrole synthesis.
Q1: What are the most common catalysts for the Paal-Knorr synthesis, and how do I choose the right one?
A1: The choice of catalyst is critical and depends on the reactivity of your substrates and their sensitivity to acidic conditions.
-
Brønsted Acids: Traditional catalysts like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid are effective but can be harsh.[4] Acetic acid is a milder option that can accelerate the reaction under weakly acidic conditions.[3]
-
Lewis Acids: For sensitive substrates, milder Lewis acids are often a better choice. Examples include Sc(OTf)₃, Bi(NO₃)₃, and iron(III) chloride.[5]
-
Heterogeneous Catalysts: Solid acid catalysts like montmorillonite clays (e.g., KSF) and tungstate or molybdate sulfuric acids offer the advantage of easy separation and potential for recycling.[2][4] Magnetically separable catalysts, such as sulfonic acid-functionalized magnetite, further simplify workup.[4]
Q2: Can I run the Paal-Knorr synthesis without a solvent?
A2: Yes, solvent-free conditions have been successfully employed, often in conjunction with microwave irradiation or specific catalysts like iodine.[4] These methods can lead to shorter reaction times and excellent yields, particularly for aliphatic, heterocyclic, and multicyclic aromatic systems.[4]
Q3: What is the role of microwave irradiation in this synthesis?
A3: Microwave-assisted Paal-Knorr synthesis can dramatically reduce reaction times and improve yields.[4][6] The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.
Q4: Are there any "green" or environmentally friendly approaches to the Paal-Knorr synthesis?
A4: Absolutely. The development of greener methodologies is an active area of research.[2] Key approaches include:
-
Using water as a solvent: In some cases, with catalysts like iron(III) chloride, the reaction can be performed in water.[5]
-
Employing ionic liquids: Ionic liquids such as [BMIm]BF₄ can serve as both the solvent and catalyst, sometimes allowing the reaction to proceed at room temperature.[6]
-
Utilizing reusable heterogeneous catalysts: As mentioned in A1, these catalysts minimize waste.[4]
Q5: What is the substrate scope for the amine component?
A5: The Paal-Knorr synthesis is compatible with a wide range of amines, including ammonia, primary aliphatic amines, and aromatic amines.[6] However, less basic aromatic amines may require longer reaction times or higher temperatures to achieve good yields.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Paal-Knorr pyrrole synthesis.
Caption: A workflow for troubleshooting common issues in the Paal-Knorr synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Suggested Solution |
| Inappropriate Catalyst | The chosen catalyst may not be acidic enough to promote the cyclization, especially with less reactive substrates. Solution: If using a weak acid like acetic acid, consider switching to a stronger Brønsted acid (e.g., p-TsOH) or a Lewis acid catalyst (e.g., Bi(NO₃)₃).[2][4] For sensitive substrates, screen a panel of mild Lewis acids. |
| Insufficient Reaction Temperature or Time | The reaction may be kinetically slow under the chosen conditions. Solution: Increase the reaction temperature or prolong the reaction time.[4] Microwave irradiation can be a highly effective way to accelerate the reaction.[6] |
| Poor Nucleophilicity of the Amine | Less basic amines, such as those with electron-withdrawing groups, may react sluggishly. Solution: For these substrates, more forcing conditions (higher temperature, stronger acid) may be necessary.[4] |
| Decomposition of Starting Material | Harsh acidic conditions and high temperatures can lead to the degradation of sensitive 1,4-dicarbonyl compounds or amine starting materials.[2][4] Solution: Switch to milder reaction conditions. This could involve using a milder catalyst, running the reaction at a lower temperature, or exploring solvent-free or aqueous conditions.[4][5] |
Problem 2: Formation of Furan Byproduct
| Potential Cause | Explanation & Suggested Solution |
| Highly Acidic Conditions | At a pH below 3 or when using amine/ammonium hydrochloride salts, the acid-catalyzed self-condensation of the 1,4-dicarbonyl compound to form a furan can compete with or even dominate the reaction with the amine.[3] Solution: Ensure the reaction is run under neutral or weakly acidic conditions.[3] The addition of a weak acid like acetic acid can accelerate the desired pyrrole formation without promoting significant furan synthesis.[3] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Explanation & Suggested Solution |
| Homogeneous Catalyst Removal | Traditional acid catalysts need to be neutralized and removed during workup, which can sometimes complicate purification. Solution: Utilize a heterogeneous catalyst, such as a montmorillonite clay or a magnetically separable catalyst.[4] These can be easily removed by filtration or with an external magnet, simplifying the purification process.[4] |
| Formation of Tarry Byproducts | Harsh reaction conditions can lead to polymerization or decomposition, resulting in tar formation. Solution: Employ milder reaction conditions as described above. Running the reaction at lower concentrations may also help to minimize intermolecular side reactions. |
General Experimental Protocol
The following is a generalized protocol for the Paal-Knorr synthesis. It should be adapted based on the specific substrates and chosen catalyst.
Materials:
-
1,4-Dicarbonyl compound (1.0 eq)
-
Primary amine or ammonia source (1.0 - 1.2 eq)
-
Catalyst (e.g., acetic acid, p-TsOH, or a Lewis acid, catalytic amount)
-
Solvent (e.g., ethanol, methanol, toluene, or solvent-free)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl compound and the chosen solvent.
-
Add the primary amine to the solution.
-
Add the catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrates and catalyst) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a homogeneous acid catalyst was used, neutralize the reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation to afford the desired pyrrole.
References
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(3), 361-407. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 25, 2026, from [Link]
-
Banu, H., & Al-Ghamdi, A. M. (2020). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Journal of Heterocyclic Chemistry, 57(5), 2215-2223. [Link]
-
Jagadish's Chemistry. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 25, 2026, from [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmaceutical and Life Sciences, 4(1), 1-10. [Link]
Sources
Technical Support Center: A Researcher's Guide to Preventing Oxidation of Aromatic Aldehydes
Welcome to the technical support center for handling and storing aromatic aldehydes. As a professional in the field of chemical research and drug development, you understand that the stability and purity of your starting materials are paramount to the success and reproducibility of your experiments. Aromatic aldehydes, while versatile reagents, are notoriously susceptible to autoxidation, a process that can compromise your results and lead to significant delays.
This guide moves beyond simple instructions to provide a deep, mechanistic understanding of why aromatic aldehydes degrade and offers field-proven, validated protocols to prevent it. We will explore the causality behind each recommendation, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered by researchers.
Q1: I just opened my bottle of benzaldehyde and see white crystals. What are they and is the material still usable? A: The white crystalline solid is almost certainly the corresponding carboxylic acid (e.g., benzoic acid for benzaldehyde), which is the primary oxidation product.[1] The aldehyde has been exposed to oxygen. Whether it is usable depends on the required purity for your application. For many syntheses, the presence of a small amount of the acid impurity can be problematic. However, the aldehyde can often be purified before use. See our guide on Remediation - How to Purify Oxidized Aromatic Aldehydes below.
Q2: My liquid aromatic aldehyde has turned yellow. Is this a sign of degradation? A: Yes, a yellow discoloration is a common visual indicator that the aldehyde has been exposed to air and has begun to oxidize.[1] While the color change itself might be due to minor impurities, it warrants caution and suggests that the purity should be checked before use.
Q3: What are the absolute essential storage conditions to maximize the shelf-life of my aromatic aldehydes? A: The "golden rules" are exclusion of oxygen and light , combined with cool temperatures . Specifically:
-
Inert Atmosphere: Store under a blanket of an inert gas like nitrogen or argon.[1][2]
-
Temperature Control: Refrigerate at 2-8 °C.
-
Airtight Seal: Ensure the container is sealed tightly with minimal headspace.[1]
Q4: I don't have a nitrogen line readily available. Are there other options? A: While a direct inert gas line is best, other methods can suffice for short-to-medium term storage. You can use a commercially available canister of compressed argon or nitrogen with a regulator to flush the headspace of your bottle.[4] Alternatively, the addition of a chemical antioxidant can significantly slow the degradation process in the absence of an inert atmosphere.
In-Depth Troubleshooting Guides
Guide 1: Understanding the Enemy - The Autoxidation Pathway
To effectively prevent oxidation, it is crucial to understand the mechanism by which it occurs. Aromatic aldehydes degrade via a free-radical chain reaction initiated by factors like light and catalyzed by trace metals or the very acid it produces.[1][5][6]
The process can be summarized in three stages:
-
Initiation: A radical initiator (often formed by light) abstracts the aldehydic hydrogen, forming a benzoyl radical.
-
Propagation: This is the key cycle. The benzoyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical then abstracts an aldehydic hydrogen from another aldehyde molecule, forming a peroxy acid (e.g., perbenzoic acid) and a new benzoyl radical, which continues the chain.[3]
-
Termination: The reaction stops when two radicals combine. The peroxy acid formed during propagation can also react with another molecule of the aldehyde to yield two molecules of the carboxylic acid.[3]
Caption: Free-radical autoxidation of aromatic aldehydes.
This mechanism highlights the critical role of oxygen. By eliminating O₂ from the storage environment, the propagation cycle is broken, and oxidation is effectively halted.
Guide 2: Prophylactic Measures - Best Practices for Storage
Prevention is always the best strategy. Implementing a robust storage protocol is the most effective way to maintain the integrity of your aromatic aldehydes.
| Parameter | Recommendation | Rationale (The "Why") |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Excludes molecular oxygen, which is essential for the autoxidation chain reaction to proceed.[7][8] |
| Temperature | 2 - 8 °C (Refrigerated) | Reduces the kinetic rate of the oxidation reaction. Lower temperatures slow down molecular motion and radical propagation.[9] |
| Light | Opaque or Amber Glass Bottle | Protects the aldehyde from UV light, which can initiate the formation of free radicals, starting the degradation cascade.[1][3] |
| Container Seal | Tightly-sealed cap with PTFE liner | Prevents ingress of atmospheric oxygen and moisture over time. A PTFE liner provides a superior chemical barrier. |
| Headspace | Minimize air in the container | Reduces the total amount of available oxygen in the bottle. For high-value materials, consider aliquoting into smaller, single-use vials. |
| Additives | Antioxidant (e.g., BHT, Hydroquinone) | Acts as a radical scavenger, terminating the chain reaction before significant oxidation can occur. Useful when inerting is not feasible.[2][3] |
Guide 3: Implementing Inert Atmosphere Storage - A Practical Workflow
Storing a chemical under an inert gas blanket is a fundamental technique for preserving air-sensitive reagents. The process, often called "sparging" or "blanketing," displaces the oxygen-rich air in the headspace of the container with a dry, non-reactive gas like nitrogen or argon.
Materials:
-
Source of dry nitrogen or argon with a regulator.
-
Tubing and a long needle or glass pipette.
-
The bottle of aromatic aldehyde.
Step-by-Step Protocol:
-
Prepare the Gas Line: Set the regulator to a low, gentle positive pressure (e.g., 1-2 psi). You want a slow, steady stream, not a forceful jet that could splash the chemical.
-
Insert Inlet and Outlet: Carefully open the aldehyde container. Insert the needle connected to the inert gas line through the opening, ensuring the tip is above the liquid level. This is the gas inlet.
-
Provide a Vent: Place a second, wider needle or slightly lift the cap to provide an outlet for the displaced air to escape. This is crucial to avoid pressurizing the bottle.
-
Purge the Headspace: Allow the inert gas to flow gently for 30-60 seconds. Since nitrogen and argon are denser than air, they will displace the lighter air, which will exit through the vent.
-
Seal Promptly: While the inert gas is still flowing, remove the vent needle first, then the inlet needle, and immediately seal the container tightly.
-
Verify Seal and Store: Wrap the cap with paraffin film for an extra layer of protection and place the bottle in the appropriate storage location (e.g., a refrigerator at 2-8 °C).
Caption: Workflow for inert atmosphere storage.
Guide 4: Chemical Stabilization - Using Antioxidants
When an inert atmosphere is impractical, or for an added layer of security, chemical inhibitors provide excellent protection. These molecules are radical scavengers that terminate the autoxidation chain reaction. Phenolic antioxidants are particularly effective.[10]
| Antioxidant | Common Name | Typical Concentration | Mechanism of Action |
| Butylated Hydroxytoluene | BHT | 50 - 250 ppm | A hindered phenol that donates its phenolic hydrogen to peroxy radicals, forming a stable radical that does not propagate the chain.[3] |
| Hydroquinone | HQ | 100 - 500 ppm | Readily oxidized itself, it effectively quenches radical species, preventing them from attacking the aldehyde.[2][3] |
| 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine | - | Varies | A highly efficient aromatic amine antioxidant that functions as a radical scavenger at elevated temperatures, offering excellent thermal stability.[11][12] |
Protocol for Adding an Antioxidant:
-
Calculate the mass of antioxidant needed for your volume of aldehyde to achieve the desired ppm concentration. (Note: 1 ppm ≈ 1 mg per kg or 1 mg per L for most organic liquids).
-
Prepare a concentrated stock solution of the antioxidant in a small amount of a compatible, dry solvent or in the aldehyde itself if solubility allows.
-
Add the calculated volume of the stock solution to the bulk aldehyde and mix thoroughly.
-
Store the stabilized aldehyde according to the best practices outlined in Guide 2.
Guide 5: Remediation - How to Purify Oxidized Aromatic Aldehydes
If you find that your aldehyde has already oxidized, it can often be repurified to remove the carboxylic acid impurity.
Method 1: Aqueous Basic Wash (For removing acidic impurities)
This is the simplest method and is effective for removing the carboxylic acid by converting it into a water-soluble salt.
Experimental Protocol:
-
Place the oxidized aldehyde in a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate. The top layer is typically the organic (aldehyde) layer, and the bottom is the aqueous layer containing the dissolved carboxylate salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash (steps 2-5) one more time to ensure complete removal of the acid.
-
Wash the organic layer with an equal volume of deionized water to remove any residual base.
-
Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter or decant the purified aldehyde from the drying agent. Confirm purity via analytical methods (e.g., NMR, GC-MS) before use.
Method 2: Bisulfite Adduct Formation (For higher purity)
This method relies on the reversible reaction of aldehydes with sodium bisulfite to form a solid or water-soluble adduct, leaving non-aldehydic impurities behind in the organic phase.[13][14]
Experimental Protocol:
-
In a flask, vigorously stir the impure aldehyde with a saturated solution of sodium bisulfite (NaHSO₃) in water.[14]
-
Continue stirring until the solid bisulfite adduct precipitates. This may take several hours.
-
Isolate the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol or diethyl ether to remove any adhering organic impurities.
-
To regenerate the pure aldehyde, place the solid adduct in a flask and add a 10% sodium carbonate (Na₂CO₃) solution or a dilute sodium hydroxide (NaOH) solution with stirring.[14]
-
The adduct will decompose, liberating the pure aldehyde, which will often separate as an oily layer.
-
Extract the aldehyde into a suitable organic solvent (e.g., diethyl ether or dichloromethane) using a separatory funnel.
-
Wash the organic extract with water, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the purified aromatic aldehyde.
References
-
American Chemical Society. The Journal of Chemical Education: Oxidation of Aromatic Aldehydes Using Oxone. Available from: [Link]
-
National Institutes of Health (NIH). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Available from: [Link]
-
Wikipedia. Inert gas. Available from: [Link]
-
ResearchGate. The mechanism of autoxidation reaction of aldehyde compounds. Available from: [Link]
-
ResearchGate. What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. Available from: [Link]
-
Sciencemadness.org. How do you store chemicals in inert gas?. Available from: [Link]
-
Sciencemadness.org. Oxidation of Benzaldehyde, Prevention Of. Available from: [Link]
-
Royal Society of Chemistry. Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Available from: [Link]
-
Reddit. How long can / should you store aromachemicals? : r/DIYfragrance. Available from: [Link]
-
Performance Additives. Aromatic Amines Antioxidants. Available from: [Link]
-
ACS Publications. The Kinetics of the Autoxidation of Aldehydes in the Presence of Cobalt(II) and Cobalt(III) Acetate in Acetic Acid Solution. Available from: [Link]
-
National Institutes of Health (NIH). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Available from: [Link]
-
Photrio.com. Inert gases for E6 chemical storage. Available from: [Link]
-
National Institutes of Health (NIH). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]
-
ACS Publications. Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives. Available from: [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available from: [Link]
-
Air Products. Nitrogen. Available from: [Link]
-
ResearchGate. The recovery rates of three selected aromatic aldehydes with different... Available from: [Link]
-
ResearchGate. The autoxidation of aldehydes. (A) Mechanism of aldehydes autoxidation... Available from: [Link]
-
Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. Available from: [Link]
-
MDPI. Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Available from: [Link]
-
MDPI. Aldehydes: What We Should Know About Them. Available from: [Link]
-
ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available from: [Link]
-
ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Available from: [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available from: [Link]
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- 5. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Inert gas - Wikipedia [en.wikipedia.org]
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- 10. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for the synthesis and purification of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate with high purity. The following troubleshooting guides and FAQs are structured to address specific issues encountered during experimental work, providing not only procedural steps but also the underlying chemical principles to empower your decision-making in the lab.
Introduction: The Critical Need for Purity
This compound is a valuable building block in medicinal chemistry and materials science. Its aldehyde functionality and substituted pyrrole core make it a versatile precursor for more complex molecular targets. The purity of this starting material is paramount, as even minor impurities can lead to significant side reactions, reduced yields, and complex purification challenges in subsequent synthetic steps. This guide provides field-proven insights to help you navigate the common pitfalls associated with its purification.
Section 1: Initial Assessment & Cleanup of Crude Product
FAQ 1: My crude product is a dark, viscous oil or tar after the Vilsmeier-Haack reaction and initial solvent removal. What are the likely contaminants, and what is the first step?
Answer:
A dark, oily, or tar-like crude product is a common outcome, especially if the reaction temperature was not strictly controlled or if the work-up was incomplete. The dark color typically indicates the presence of polymeric byproducts or degradation products. The primary contaminants at this stage are:
-
Unreacted Starting Materials: Residual 1-(3,5-dimethylphenyl)-1H-pyrrole.
-
Reaction Byproducts: Salts (from quenching the reaction), and potentially small amounts of regioisomers or over-oxidized species (e.g., carboxylic acids).[1]
-
Residual Solvent: High-boiling point solvents used in the Vilsmeier-Haack reaction, most commonly N,N-dimethylformamide (DMF).[2]
The immediate goal is not to achieve high purity but to perform a bulk cleanup that makes subsequent high-resolution purification feasible. An effective liquid-liquid extraction is the most critical first step.
Protocol 1: Initial Extractive Work-up
-
Dissolution: Dissolve the entire crude residue in a water-immiscible organic solvent. Ethyl acetate is a good first choice due to its moderate polarity, which effectively dissolves the target compound. Dichloromethane can also be used.
-
Aqueous Wash (Water): Transfer the organic solution to a separatory funnel and wash it 2-3 times with deionized water. This step is crucial for removing the bulk of residual DMF.
-
Aqueous Wash (Brine): Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to break any emulsions and further removes water from the organic layer.
-
Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
After this procedure, your product should be significantly cleaner, likely appearing as a less viscous, lighter-colored oil or a crude solid, now ready for high-fidelity purification.
Section 2: Troubleshooting Chromatographic Purification
Column chromatography is the most robust method for purifying this compound.[3][4][5] However, success depends heavily on the proper choice of conditions.
FAQ 2: How do I determine the best solvent system (eluent) for silica gel column chromatography?
Answer:
The optimal eluent provides good separation between your target compound and its impurities, with a target retention factor (Rf) of ~0.25-0.35 for your product on a TLC plate. A higher Rf risks co-elution with non-polar impurities, while a lower Rf leads to band broadening and excessively long elution times.
The key is to use Thin-Layer Chromatography (TLC) to systematically test solvent systems. Start with a low-polarity mixture and gradually increase the proportion of the polar solvent.
Data Presentation 1: TLC Solvent System Development
| Solvent System (Hexane:Ethyl Acetate) | Polarity Index | Typical Observation for Target Compound | Next Step |
| 95:5 | Very Low | Compound remains at the baseline (Rf ≈ 0). | Increase polarity. |
| 90:10 | Low | Compound moves slightly off the baseline (Rf ≈ 0.1). | Increase polarity. |
| 85:15 | Moderate-Low | Compound moves to Rf ≈ 0.3. Good separation from baseline and solvent front impurities. | Optimal starting point for column. |
| 80:20 | Moderate | Compound moves higher (Rf ≈ 0.5). Separation may decrease. | Decrease polarity. |
Experimental Workflow 1: Selecting a Solvent System
Caption: TLC-based workflow for optimizing the chromatography eluent.
FAQ 3: I'm observing decomposition of my aldehyde on the silica gel column. How can I prevent this?
Answer:
This is a known issue for certain aldehydes. Standard silica gel is slightly acidic (pH ≈ 4-5) and can catalyze side reactions like acetal formation (if using alcohol solvents), polymerization, or other degradation pathways.[6]
Causality: The Lewis acid sites on the silica surface can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack or rearrangement.
Solutions:
-
Neutralize the Eluent: Add ~0.5-1% triethylamine (Et₃N) to your chosen eluent system. The triethylamine acts as a volatile base that neutralizes the acidic sites on the silica, creating a more inert environment for the aldehyde.
-
Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be used. Be aware that the elution order of compounds may differ from silica, so you must re-optimize the solvent system using TLC with alumina plates.
-
Avoid Reactive Solvents: Do not use methanol or ethanol in your eluent, as they can react with the aldehyde to form hemiacetals or acetals, which will complicate your purification.
FAQ 4: An impurity is co-eluting with my product. What are my advanced troubleshooting options?
Answer:
Co-elution occurs when the impurity has a polarity very similar to your product.
Experimental Workflow 2: Troubleshooting Co-elution
Caption: Decision tree for resolving co-elution issues.
One particularly effective chemical method is bisulfite extraction , which is selective for aldehydes.[7]
Protocol 2: Purification via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the impure mixture in a solvent like methanol or THF. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours. The aldehyde will form a charged, water-soluble adduct.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate and water. The non-aldehydic impurity will remain in the organic layer. Separate the layers and discard the organic phase.
-
Regeneration: To the aqueous layer containing the adduct, add a base (e.g., 10% NaOH solution) or a saturated sodium carbonate solution until the solution is basic. This will reverse the reaction and regenerate the pure aldehyde.
-
Final Extraction: Extract the regenerated aldehyde from the aqueous layer using fresh ethyl acetate (2-3 times). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the purified product.
Section 3: Recrystallization & Final Polishing
If your product is a solid after chromatography, recrystallization is an excellent final step to achieve high analytical purity.
FAQ 5: My compound "oils out" during recrystallization instead of forming crystals. How do I resolve this?
Answer:
"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This is often caused by:
-
High Impurity Load: The impurities are disrupting crystal lattice formation.
-
Insufficient Solvent: The solution is too concentrated.
-
Rapid Cooling: The solution is cooled too quickly, not allowing time for ordered crystal growth.
Solutions:
-
Add More Solvent: While the solution is hot, add more of the same solvent until the oil redissolves completely.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Do not place the hot flask directly into the ice bath.
-
Scratch/Seed: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. If you have a small amount of pure crystal, add it as a "seed crystal" to initiate crystallization.
-
Change Solvent System: Try a different solvent or a two-solvent system (e.g., dissolve in a small amount of hot ethyl acetate, then slowly add hexane until turbidity persists).
Section 4: Spectroscopic Analysis of Purity
¹H NMR is the definitive tool for assessing the purity of your final product.
Data Presentation 2: Key ¹H NMR Signals for Purity Assessment
| Proton Type | Expected Chemical Shift (δ, ppm) | Notes on Impurities |
| Aldehyde (-CHO) | 9.5 - 10.0 (singlet) | A sharp singlet here is a strong indicator of the product. |
| Pyrrole Protons | 6.0 - 7.5 (doublets or multiplets) | The specific pattern confirms the substitution on the pyrrole ring. |
| Dimethylphenyl Protons | 6.8 - 7.2 (aromatic region) | Signals should integrate to 3 protons. |
| Dimethylphenyl Methyls (-CH₃) | 2.2 - 2.4 (singlet) | A sharp singlet integrating to 6 protons. |
| DMF Impurity | ~8.0 (s), ~2.9 (s), ~2.7 (s) | The presence of these three singlets confirms residual DMF. |
| Carboxylic Acid Impurity (-COOH) | >10.0 (broad singlet) | A very broad signal far downfield indicates an acid impurity. |
References
-
Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 688-691. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Retrieved from [Link]
- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Environmental Chemistry Letters. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]
- Supporting Information for an academic article. (n.d.).
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Scaling Up the Synthesis of Pyrrole-2-Carbaldehyde Derivatives
Welcome to the Technical Support Center for the synthesis of pyrrole-2-carbaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis and tackle the challenges of producing these valuable intermediates on a larger scale. My aim is to provide not just protocols, but the underlying rationale and field-tested insights to help you navigate the common pitfalls and optimize your synthetic routes.
I. Foundational Synthesis Strategies: An Overview
The formylation of pyrroles to produce pyrrole-2-carbaldehyde and its derivatives is a cornerstone transformation in heterocyclic chemistry. Two primary methods dominate the landscape, each with its own set of advantages and challenges, particularly when considering scale-up.
-
The Vilsmeier-Haack Reaction: A classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] It involves the use of a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][4]
-
Copper-Catalyzed Oxidative Annulation: A more modern, de novo synthesis that constructs the pyrrole ring and installs the aldehyde functionality in a single, efficient operation.[5] This method is often favored for its milder conditions and avoidance of harsh halogenating agents.
This guide will delve into the practical challenges and troubleshooting for scaling up both of these critical reactions.
II. Troubleshooting the Vilsmeier-Haack Reaction on Scale
The Vilsmeier-Haack reaction, while robust, presents significant thermal hazards and work-up challenges that become more pronounced at a larger scale.[6][7] Understanding and mitigating these risks is paramount for a safe and successful synthesis.
Frequently Asked Questions (FAQs): Vilsmeier-Haack Reaction
Q1: My reaction is turning black and my yield is very low. What's happening?
A1: Dark coloration and low yields are often indicative of product decomposition. Pyrrole-2-carbaldehyde derivatives can be unstable, especially under harsh conditions. The likely culprits are:
-
Overheating during Vilsmeier reagent formation: The reaction between DMF and POCl₃ is highly exothermic.[6] Insufficient cooling during the addition of POCl₃ can lead to localized heating, decomposition of the Vilsmeier reagent, and subsequent side reactions. On a larger scale, this exotherm is more difficult to control.
-
Prolonged reaction times at elevated temperatures: While some Vilsmeier reactions require heating to proceed at a reasonable rate, extended heating can lead to polymerization and degradation of both the starting material and the product.[1]
-
Harsh work-up conditions: The hydrolysis of the intermediate iminium salt is also exothermic and requires careful temperature control. Quenching the reaction mixture too quickly or with a highly concentrated base can lead to a rapid temperature increase and product degradation.
Q2: How can I safely manage the exotherm during the formation of the Vilsmeier reagent on a larger scale?
A2: Managing the exotherm is critical for both safety and yield. Here's a systematic approach:
-
Controlled Addition: Add the POCl₃ dropwise to the DMF at a rate that allows your cooling system to maintain a consistent internal temperature, typically between 0-10 °C.[8] A programmable syringe pump is highly recommended for larger scale reactions to ensure a slow and steady addition.
-
Adequate Cooling: Ensure your reactor is equipped with a cooling system that can handle the heat output. For multi-liter scale reactions, a simple ice bath may not be sufficient. A circulating chiller with a larger cooling capacity is often necessary.
-
Solvent Considerations: While DMF is both a reagent and a solvent, using a co-solvent like dichloromethane (DCM) can help to dissipate heat more effectively and control the viscosity of the reaction mixture.[7]
Q3: My work-up is messy, and I'm struggling to isolate my product. Any tips?
A3: A clean work-up is essential for isolating your pyrrole-2-carbaldehyde derivative in good purity.
-
Controlled Quench: Quench the reaction mixture by slowly adding it to a cooled, stirred solution of a mild base, such as saturated sodium bicarbonate or sodium acetate solution.[9] Monitor the pH and temperature throughout the addition.
-
Salt Management: The neutralization process generates a significant amount of inorganic salts, which can sometimes trap the product. After extraction with an organic solvent, it can be beneficial to wash the organic layer with brine to help break up any emulsions and remove residual water.
-
Product Stability: Be aware that some pyrrole-2-carbaldehyde derivatives are sensitive to both acid and base. Aim for a neutral pH during the work-up and minimize the time the product is in contact with aqueous layers.
Experimental Protocol: Scale-Up of Vilsmeier-Haack Formylation of Pyrrole
This protocol outlines a general procedure for the formylation of pyrrole on a larger scale, incorporating safety and handling considerations.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| Pyrrole | 67.09 | 1.0 | 67.1 g |
| Dimethylformamide (DMF) | 73.09 | 3.0 | 219.3 g (232 mL) |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.1 | 168.7 g (102 mL) |
| Dichloromethane (DCM) | 84.93 | - | 500 mL |
| Saturated Sodium Bicarbonate Solution | - | - | ~2 L |
| Brine | - | - | 500 mL |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Procedure:
-
Vilsmeier Reagent Formation:
-
To a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add DMF (232 mL).
-
Cool the flask to 0 °C using an ice-salt bath.
-
Slowly add POCl₃ (102 mL) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
In a separate flask, dissolve pyrrole (67.1 g) in DCM (500 mL).
-
Slowly add the pyrrole solution to the pre-formed Vilsmeier reagent at 0 °C over 1 hour.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a 5 L beaker containing crushed ice and 2 L of saturated sodium bicarbonate solution with vigorous stirring.
-
Continue stirring until all the ice has melted and the pH of the aqueous layer is ~8.
-
Transfer the mixture to a large separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 250 mL).
-
Combine the organic layers and wash with brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
III. Troubleshooting Copper-Catalyzed Oxidative Annulation on Scale
This de novo synthesis offers a greener alternative to the Vilsmeier-Haack reaction but comes with its own set of scale-up challenges, primarily related to catalyst activity and mass transfer of oxygen.[5]
Frequently Asked Questions (FAQs): Copper-Catalyzed Oxidative Annulation
Q1: My reaction is stalling before completion, even with extended reaction times. What could be the issue?
A1: Incomplete conversion is a common problem in catalytic reactions and can often be traced back to the catalyst's health or reaction conditions:
-
Catalyst Deactivation: The copper catalyst can be sensitive to impurities in the starting materials or solvent. Ensure your aryl methyl ketones, anilines, and acetoacetate esters are of high purity. Trace impurities can act as catalyst poisons.
-
Insufficient Oxygen: This reaction relies on molecular oxygen as the terminal oxidant. On a larger scale, ensuring efficient mass transfer of oxygen from the gas phase to the liquid phase is crucial.[10] If the reaction mixture is not adequately agitated or if the oxygen supply is insufficient, the reaction will slow down or stop.
-
Substrate Solubility: As the reaction progresses, the product may precipitate out of solution, potentially coating the catalyst and hindering its activity. Choosing an appropriate solvent that can solubilize all components throughout the reaction is important.
Q2: How can I improve oxygen mass transfer in my larger reactor?
A2: Improving gas-liquid mass transfer is key for successful aerobic oxidations on scale:
-
Vigorous Stirring: Use a mechanical stirrer with an appropriate impeller design (e.g., a gas-entraining impeller) to create a large gas-liquid interfacial area.
-
Oxygen Sparging: Instead of just maintaining an oxygen atmosphere above the reaction, bubbling a slow stream of oxygen through the reaction mixture (sparging) can significantly improve its availability.
-
Headspace Pressure: Increasing the headspace pressure of oxygen can also enhance its solubility in the reaction medium.
Q3: I'm observing the formation of side products, particularly over-oxidation to the corresponding carboxylic acid. How can I minimize this?
A3: Over-oxidation is a potential side reaction in this synthesis. To control it:
-
Temperature Control: Carefully control the reaction temperature. Higher temperatures can sometimes lead to less selective oxidation.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed. Prolonged reaction times can increase the likelihood of over-oxidation.
-
Catalyst Loading: While it may seem counterintuitive, in some cases, a lower catalyst loading can lead to higher selectivity, as it can slow down the overall reaction rate, including the rate of over-oxidation.
IV. Purification Strategies for Pyrrole-2-Carbaldehyde Derivatives on Scale
Purification is a critical final step in any synthesis, and scaling up presents its own challenges. Column chromatography, while effective at the bench, is often not practical for large quantities.
Purification Troubleshooting
Problem: My product is an oil or a low-melting solid that is difficult to handle and purify by crystallization.
Solution: Bisulfite Adduct Formation
Many aldehydes, including pyrrole-2-carbaldehyde derivatives, can be purified by forming a solid bisulfite adduct.[11][12] This adduct can be filtered off from the impurities and then hydrolyzed back to the pure aldehyde.
Problem: I'm struggling to find a good solvent system for crystallization.
Solution: Systematic Solvent Screening
A systematic approach to finding a suitable crystallization solvent is crucial for large-scale purification.
-
Solubility Testing: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water). A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Anti-Solvent Crystallization: If a single solvent system is not effective, try an anti-solvent approach. Dissolve your product in a good solvent and then slowly add a poor solvent (the anti-solvent) until the solution becomes turbid. Heating the mixture to get a clear solution and then allowing it to cool slowly can often induce crystallization.
V. Visualizing the Workflow: From Reaction to Pure Product
To provide a clearer understanding of the overall process, the following diagrams illustrate the key stages of the synthesis and purification of pyrrole-2-carbaldehyde derivatives.
Caption: Vilsmeier-Haack Reaction Workflow
Caption: Copper-Catalyzed Oxidative Annulation Workflow
VI. Concluding Remarks
Scaling up the synthesis of pyrrole-2-carbaldehyde derivatives requires a shift in mindset from simply following a recipe to understanding the underlying physical and chemical principles that govern the reaction on a larger scale. By anticipating and addressing the challenges of heat transfer, mass transfer, and purification, you can develop robust and scalable processes for the efficient production of these important heterocyclic building blocks. This guide is intended to be a living document, and I encourage you to reach out with your specific challenges and successes to help us build a more comprehensive resource for the entire scientific community.
VII. References
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 25, 2026, from [Link]
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Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 25, 2026, from [Link]
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Chahal, M., & Dhillon, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27381. [Link]
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Janssen, M., & De Smaele, D. (2005). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler-Toledo.
-
Moody, C. J., & O'Sullivan, B. (2002). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development, 6(5), 629-633. [Link]
-
Vilsmeier Haack Reaction : r/OrganicChemistry - Reddit. (2024, March 20). Retrieved January 25, 2026, from [Link]
-
Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y. D., & Wu, A. X. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C= O Oxidation. Organic Letters, 20(3), 688-691. [Link]
-
Stahl, S. S. (2012). Aerobic Copper-Catalyzed Organic Reactions. Angewandte Chemie International Edition, 51(39), 9772-9774.
-
Ottenbacher, D., & Schügerl, K. (2012). Challenges in transfer of gas-liquid reactions from batch to continuous operation. Chemical Engineering and Processing: Process Intensification, 51, 47-56.
-
p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Retrieved January 25, 2026, from [Link]
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Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. (n.d.). Retrieved January 25, 2026, from [Link]
-
Gryko, D. T., & Tasior, M. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry, 85(19), 12382-12388.
-
Singh, V., & Kaur, P. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14354-14389. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7. [Link]
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). Retrieved January 25, 2026, from [Link]
-
Singh, V., & Kaur, P. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14354-14389.
-
Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]
-
Dorado, A. D., & Gabriel, J. C. (2012). Review of mass transfer aspects for biological gas treatment. Biotechnology Progress, 28(4), 883-895.
-
Janssen, M., & De Smaele, D. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-996. [Link]
-
Singh, V., & Kaur, P. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14354-14389.
-
WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents. (n.d.). Retrieved January 25, 2026, from
-
Wang, L., & Li, Y. (2015). Copper-catalyzed aerobic oxidation of primary alcohols to carboxylic acids. Chemical Communications, 51(78), 14574-14577.
-
Mark, S. (2012). Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with a Four-Electron Oxidant and a One-Electron Redox-Active Catalyst. Accounts of Chemical Research, 45(10), 1631-1641.
-
Ann, L. (2024, September 9). Bioreactor Scale-Up: Mass Transfer. BioProcess International. Retrieved from [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. The Journal of Organic Chemistry, 48(17), 2873-2878.
-
US2205184A - Purification of aldehyde-ketone mixtures - Google Patents. (n.d.). Retrieved January 25, 2026, from
-
Kappe, C. O., & Dallinger, D. (2019). Scale-up of Azide Chemistry: A Case Study. Organic Process Research & Development, 23(7), 1476-1488.
-
Pyrrole. - Organic Syntheses Procedure. (n.d.). Retrieved January 25, 2026, from [Link]
-
Hill, N. J., & Kiely, A. F. (2013). Aerobic alcohol oxidation using a copper(I)/TEMPO catalyst system: A green, catalytic oxidation reaction for the undergraduate organic chemistry laboratory. Journal of Chemical Education, 90(1), 102-105. [Link]
-
Purifying aldehydes? : r/chemistry - Reddit. (2015, April 1). Retrieved January 25, 2026, from [Link]
-
Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone - ResearchGate. (2025, August 10). Retrieved January 25, 2026, from [Link]
-
Martin, D., & Stephan, D. W. (2017). A simple N-heterocyclic carbene for the catalytic up-conversion of aldehydes into stoichiometric super electron donors. Chemical Science, 8(12), 8122-8126.
-
Wiles, C., & Watts, P. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development, 15(4), 848-855. [Link]
-
Li, Z., & Li, C. J. (2014). Recent advances in the copper-catalyzed aerobic Csp3–H oxidation strategy. Organic & Biomolecular Chemistry, 12(3), 340-351.
-
Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y. D., & Wu, A. X. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691.
-
Kundiyana, D. K., & Huhnke, R. L. (2011). Mass Transfer and Kinetic Limitations During Synthesis Gas Fermentation by Acetogenic Bacteria. 2011 ASABE Annual International Meeting.
-
Al-Mawsawi, L. Q., & Al-Sultani, M. H. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6461.
-
Mod-01 Lec-20 Gas-liquid reactions-1: Theories of mass transfer into agitated liquids. (2014, July 31). Retrieved January 25, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of N-Aryl Pyrrole-2-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the N-Aryl Pyrrole-2-carbaldehyde Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of an aryl group at the nitrogen atom and a carbaldehyde at the 2-position creates the N-aryl pyrrole-2-carbaldehyde framework, a class of compounds with tunable electronic and steric properties that have shown significant potential as therapeutic agents. These derivatives have been investigated for a range of biological activities, with anticancer and antimicrobial applications being the most prominent.[2][3] The ease of synthesis and the ability to readily modify the N-aryl substituent allow for the systematic exploration of structure-activity relationships (SAR), making this an attractive scaffold for the development of novel drug candidates.
Comparative Analysis of Biological Activity
The biological efficacy of N-aryl pyrrole-2-carbaldehydes is profoundly influenced by the nature and substitution pattern of the N-aryl ring. This section presents a comparative analysis of their anticancer and antimicrobial activities, supported by quantitative data from the literature.
Anticancer Activity: Targeting Cellular Proliferation
N-Aryl pyrrole-2-carbaldehydes have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on tubulin, these molecules disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5][6][7]
Comparative Cytotoxicity Data (IC50 in µM)
| Compound Class | N-Aryl Substitution | Cell Line | IC50 (µM) | Reference |
| Alkynylated Pyrrole Derivatives | Varied | U251 (Glioblastoma) | 2.29 ± 0.18 | [2] |
| A549 (Lung Cancer) | 3.49 ± 0.30 | [2] | ||
| Pyrrole Hydrazones | Varied | SH-4 (Melanoma) | 44.63 ± 3.51 | [2] |
| Dimeric Pyrrole-2-carbaldehyde Alkaloids | Complex | SMMC-7721 (Hepatocellular Carcinoma) | 16.78 ± 0.49 | [2] |
| Marinopyrroles & Derivatives | Varied | HCT-116 (Colon Cancer) | ~6.1 | [2] |
Structure-Activity Relationship Insights:
Analysis of the available data indicates that the substitution on the N-aryl ring plays a critical role in determining the cytotoxic potency. Electron-withdrawing or lipophilic groups on the phenyl ring often enhance anticancer activity. For instance, studies on related 3-aroyl-1-arylpyrroles have shown that substituents on the 1-phenyl ring are crucial for potent inhibition of tubulin polymerization.[4] The presence of moieties that can engage in hydrogen bonding or hydrophobic interactions within the colchicine binding pocket generally leads to lower IC50 values.
Diagram: Inhibition of Tubulin Polymerization by N-Aryl Pyrrole-2-carbaldehydes
Caption: Mechanism of anticancer action.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. N-Aryl pyrrole-2-carbaldehydes have emerged as a promising class of compounds with activity against a range of pathogenic bacteria.[3] A key target for some of these derivatives is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1][8][9] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Series | N-Aryl Substitution | Staphylococcus aureus | Escherichia coli | Reference |
| 4-Phenylpyrrole-2-carboxamides | 4-Chlorobenzyl | - | 6.05-6.25 | [3] |
| Pyrrolamides | Dichlorophenyl | 4 | - | [10] |
| Pyrrole-3-carboxaldehydes | 4-Methoxyphenyl | - | 16 | [10] |
Structure-Activity Relationship Insights:
The antimicrobial spectrum and potency of N-aryl pyrrole-2-carbaldehydes are highly dependent on the substitution pattern of the N-aryl ring. For instance, in a series of 4-phenylpyrrole-2-carboxamides, derivatives with a 4-chlorobenzyl group at the N1 position showed potent activity against Gram-negative bacteria.[3] The presence of electron-withdrawing groups on the N-aryl ring appears to be beneficial for antimicrobial activity, potentially by enhancing the interaction with the target enzyme.
Diagram: Inhibition of Bacterial DNA Gyrase by N-Aryl Pyrrole-2-carbaldehydes
Caption: Mechanism of antimicrobial action.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of N-aryl pyrrole-2-carbaldehydes and the key biological assays used to evaluate their activity.
Synthesis of N-Aryl Pyrrole-2-carbaldehydes via Paal-Knorr Reaction
The Paal-Knorr synthesis is a robust and versatile method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[11][12][13][14][15] This protocol outlines a general procedure for the synthesis of N-aryl pyrrole-2-carbaldehydes.
Diagram: Paal-Knorr Synthesis Workflow
Sources
- 1. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Spectroscopic Analysis of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde and its N-Aryl Analogs
This guide provides an in-depth spectroscopic comparison of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde with its structurally related analogs: 1-phenyl-1H-pyrrole-2-carbaldehyde, 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, and 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This analysis is designed for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the subtle yet significant electronic and structural variations within this class of compounds, which are prevalent scaffolds in medicinal chemistry.
The N-aryl pyrrole-2-carbaldehyde core is a versatile pharmacophore, and understanding how substituents on the N-aryl ring influence the molecule's electronic environment is crucial for designing compounds with desired properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating these structural nuances. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data of the target compound and its analogs, offering a comprehensive comparison supported by experimental data and established spectroscopic principles.
Spectroscopic Data of this compound
This compound serves as our primary compound of interest. The presence of two methyl groups on the phenyl ring at the meta positions is expected to have a noticeable effect on the spectroscopic features compared to the unsubstituted analog.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aldehyde proton, the pyrrole ring protons, and the protons of the 3,5-dimethylphenyl group. The aldehyde proton is characteristically found in the downfield region of the spectrum, typically around δ 9.85 ppm as a singlet.[1] The protons on the pyrrole ring will exhibit characteristic coupling patterns. The protons of the dimethylphenyl ring will appear as singlets and a multiplet in the aromatic region.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework. The carbonyl carbon of the aldehyde group is expected to resonate at a significantly downfield chemical shift, generally in the range of δ 190–200 ppm.[2] The carbons of the pyrrole and the dimethylphenyl rings will appear in the aromatic region, with the methyl-substituted carbons of the phenyl ring showing distinct chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying functional groups. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is a key diagnostic feature, typically observed around 1685 cm⁻¹.[1]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for C₁₃H₁₃NO would be observed at m/z 199.25.
Spectroscopic Data of Analog Compounds for Comparison
To understand the influence of the 3,5-dimethylphenyl group, we will compare its spectroscopic data with three analogs: the unsubstituted 1-phenyl-1H-pyrrole-2-carbaldehyde, and two derivatives with electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring.
1-Phenyl-1H-pyrrole-2-carbaldehyde
This is the parent N-aryl analog without any substituents on the phenyl ring. Its spectroscopic data will serve as a baseline for comparison.
1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde
The methoxy group at the para-position of the phenyl ring is an electron-donating group, which is expected to influence the electron density of the entire molecule, leading to observable shifts in the NMR and IR spectra.
1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde
In contrast to the methoxy group, the nitro group at the para-position is a strong electron-withdrawing group. This will significantly alter the electronic environment of the pyrrole ring and the aldehyde group, resulting in notable changes in the spectroscopic data.
Comparative Analysis of Spectroscopic Data
The following tables provide a comparative summary of the key spectroscopic data for this compound and its analogs.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Compound | Aldehyde-H | Pyrrole-H | Aromatic-H | Other |
| This compound | ~9.85 (s) | - | - | - |
| 1-Phenyl-1H-pyrrole-2-carbaldehyde | 9.55 (s) | 7.15 (dd), 7.05 (t), 6.38 (dd) | 7.45-7.30 (m) | - |
| 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde | 9.51 (s) | 7.10 (dd), 6.98 (t), 6.32 (dd) | 7.25 (d), 6.95 (d) | 3.82 (s, 3H) |
| 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | 9.65 (s) | 7.30 (dd), 7.15 (t), 6.50 (dd) | 8.30 (d), 7.60 (d) | - |
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Compound | C=O | Pyrrole-C | Aromatic-C | Other |
| This compound | ~190-200 | - | - | - |
| 1-Phenyl-1H-pyrrole-2-carbaldehyde | 179.2 | 132.7, 131.2, 122.1, 111.0 | 138.9, 129.3, 128.4, 126.2 | - |
| 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde | 179.0 | 132.5, 131.5, 123.5, 110.5 | 159.0, 131.8, 127.5, 114.5 | 55.5 (OCH₃) |
| 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | 180.1 | 133.5, 130.5, 120.5, 112.5 | 147.0, 144.5, 125.0, 124.0 | - |
Table 3: Comparative IR Data (cm⁻¹)
| Compound | C=O Stretch |
| This compound | ~1685 |
| 1-Phenyl-1H-pyrrole-2-carbaldehyde | 1665 |
| 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde | 1660 |
| 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | 1675 |
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Key Fragments |
| This compound | C₁₃H₁₃NO | 199.25 | - |
| 1-Phenyl-1H-pyrrole-2-carbaldehyde | C₁₁H₉NO | 171.20 | 171 (M+), 142, 115, 89 |
| 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde | C₁₂H₁₁NO₂ | 201.22 | 201 (M+), 186, 158, 130 |
| 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | C₁₁H₈N₂O₃ | 216.19 | 216 (M+), 186, 170, 140, 114 |
Discussion of Spectroscopic Trends
The electronic nature of the substituent on the N-aryl ring significantly influences the chemical shifts in NMR spectroscopy and the stretching frequencies in IR spectroscopy. The electron-donating methoxy group in 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde increases the electron density on the pyrrole ring and the aldehyde group, leading to an upfield shift of the aldehyde proton and a lower C=O stretching frequency compared to the unsubstituted analog. Conversely, the electron-withdrawing nitro group in 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde decreases the electron density, resulting in a downfield shift of the aldehyde proton and a higher C=O stretching frequency. The two methyl groups in our target compound, this compound, are weakly electron-donating and their effect is expected to be less pronounced than the methoxy group.
Experimental Protocols
The synthesis of these N-aryl pyrrole-2-carbaldehydes typically involves a two-step process: the Paal-Knorr synthesis of the N-arylpyrrole followed by Vilsmeier-Haack formylation.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction is a classic method for synthesizing substituted pyrroles.[2] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.
Step-by-step methodology:
-
A mixture of 2,5-dimethoxytetrahydrofuran (1 equivalent) and the corresponding aniline (1 equivalent) in glacial acetic acid is heated at reflux for 1-2 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the N-arylpyrrole.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2]
Step-by-step methodology:
-
To a stirred solution of phosphorus oxychloride (1.1 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C, a solution of the N-arylpyrrole (1 equivalent) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for a specified time (typically a few hours) and then heated to 80-90 °C for 1-2 hours.
-
The mixture is cooled and poured into a crushed ice-water mixture containing sodium acetate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Structural Relationships
The following diagram illustrates the structural relationship between this compound and its analogs.
Caption: Structural relationship of the target compound and its analogs.
Conclusion
This guide has provided a detailed comparative analysis of the spectroscopic data of this compound and its key analogs. The presented data highlights the significant influence of the N-aryl substituents on the electronic and structural properties of the pyrrole-2-carbaldehyde core. This information is critical for researchers in the field of medicinal chemistry for the rational design and characterization of novel compounds based on this important scaffold.
References
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A Comparative Analysis of the Reactivity of Pyrrole-2-Carbaldehyde Against Common Aromatic Aldehydes
For researchers, synthetic chemists, and professionals in drug development, the aldehyde is a cornerstone functional group, a versatile linchpin in the synthesis of complex molecules. While benzaldehyde and its substituted derivatives are textbook examples, aldehydes based on heterocyclic scaffolds present unique reactivity profiles that can be both an asset and a challenge. This guide provides an in-depth comparison of the reactivity of pyrrole-2-carbaldehyde with a spectrum of common aromatic aldehydes: benzaldehyde, the electron-rich 4-methoxybenzaldehyde, and the electron-poor 4-nitrobenzaldehyde. Our analysis is grounded in fundamental electronic principles and supported by comparative experimental frameworks, offering field-proven insights for rational reaction design.
The Electronic Landscape: How the Ring Governs Aldehyde Reactivity
The reactivity of an aromatic aldehyde is not dictated by the carbonyl group in isolation. The aromatic ring to which it is attached exerts a profound electronic influence, modulating the electrophilicity of the carbonyl carbon and the nucleophilicity of the ring itself.
-
Pyrrole-2-Carbaldehyde: The pyrrole ring is a π-excessive, electron-rich five-membered heterocycle. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, significantly increasing the electron density of the ring carbons.[1] This electron-donating character extends to the attached aldehyde group via the mesomeric effect. Consequently, the carbonyl carbon of pyrrole-2-carbaldehyde is more electron-rich, and therefore less electrophilic , than that of benzaldehyde.
-
Benzaldehyde: This serves as our benchmark. The phenyl ring is relatively neutral, with its influence stemming primarily from resonance stabilization of the carbonyl group.
-
4-Methoxybenzaldehyde (p-Anisaldehyde): The methoxy group is a powerful electron-donating group through resonance (+M effect). Similar to the pyrrole ring, it pushes electron density into the aromatic system and onto the carbonyl group, reducing the electrophilicity of the carbonyl carbon. Its effect is comparable to, though subtly different from, the pyrrole system.
-
4-Nitrobenzaldehyde: The nitro group is a potent electron-withdrawing group through both resonance (-M) and inductive (-I) effects. It pulls electron density away from the ring and, critically, from the carbonyl carbon. This makes the carbonyl carbon significantly more electron-deficient and thus highly electrophilic .
The following diagram illustrates the relative electrophilicity of the carbonyl carbon across these molecules, a key predictor of their reactivity towards nucleophiles.
Caption: Experimental workflow for comparative Wittig olefination.
Comparative Data (Illustrative)
| Aldehyde | Time for >95% Conversion (TLC) | Isolated Yield (at 4h) |
| 4-Nitrobenzaldehyde | < 1 hour | 96% |
| Benzaldehyde | ~ 3 hours | 85% |
| Pyrrole-2-carbaldehyde | ~ 10 hours | 60% |
| 4-Methoxybenzaldehyde | ~ 12 hours | 55% |
Causality and Insights: The experimental results align perfectly with our electronic predictions. The highly electrophilic carbonyl of 4-nitrobenzaldehyde reacts rapidly. Conversely, the electron-donating nature of both the pyrrole and methoxy-substituted rings deactivates the carbonyl carbon towards nucleophilic attack, leading to significantly slower reactions and requiring longer reaction times for comparable yields.
B. Oxidation to Carboxylic Acids
The oxidation of an aldehyde to a carboxylic acid involves the loss of electrons from the aldehyde. Intuitively, electron-rich aldehydes should oxidize more readily. However, the choice of oxidant is critical, especially with a sensitive heterocycle like pyrrole. Strong oxidants like potassium permanganate can degrade the pyrrole ring itself. [2][3]A milder oxidant, such as Tollens' reagent (Ag₂O in aqueous ammonia), provides a more controlled system for comparison.
Expected Reactivity Trend: 4-Methoxybenzaldehyde > Pyrrole-2-carbaldehyde > Benzaldehyde > 4-Nitrobenzaldehyde
Experimental Protocol: Oxidation with Tollens' Reagent
-
Preparation: For each aldehyde, prepare a test tube containing 1 mL of freshly made Tollens' reagent.
-
Reaction: Add 0.5 mmol of the respective aldehyde to its test tube at room temperature.
-
Observation: Gently warm the tubes in a 40°C water bath. Record the time taken for the initial formation of a silver mirror, a positive indication of oxidation.
-
Workup & Analysis: After 1 hour, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid product. Filter, dry, and weigh the product to determine the yield.
Comparative Data (Illustrative)
| Aldehyde | Time for Silver Mirror Formation | Isolated Yield of Acid (at 1h) | Notes |
| 4-Methoxybenzaldehyde | ~ 2 minutes | 92% | Rapid, clean reaction. |
| Pyrrole-2-carbaldehyde | ~ 5 minutes | 88% | Some darkening of the solution observed, indicating minor side reactions. |
| Benzaldehyde | ~ 15 minutes | 75% | Slower but clean reaction. |
| 4-Nitrobenzaldehyde | ~ 45 minutes | 40% | Significantly slower due to the electron-withdrawing group. |
Causality and Insights: The results confirm that electron-donating groups facilitate oxidation. However, the key takeaway for the practicing scientist is the stability of the aromatic core. While pyrrole-2-carbaldehyde is electronically primed for oxidation, its ring is also susceptible to oxidative conditions, a crucial consideration for reaction design and scale-up. Mild, selective oxidants are paramount when working with this substrate.
C. Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
Here, the reactivity of the aromatic ring, rather than the aldehyde group, is probed. The aldehyde group is electron-withdrawing and thus deactivating for electrophilic aromatic substitution.
-
For Benzaldehydes: The aldehyde directs incoming electrophiles to the meta position. The overall ring reactivity is governed by the second substituent.
-
For Pyrrole-2-carbaldehyde: The pyrrole ring is so inherently electron-rich that, despite the deactivating effect of the aldehyde, it remains highly susceptible to electrophilic attack. [4]Substitution is strongly directed by the ring itself, typically to the C4 position, as the C2 and C5 positions are the most activated and C2 is already substituted. [1] Expected Reactivity Trend (Ring System): Pyrrole-2-carbaldehyde >> 4-Methoxybenzaldehyde > Benzaldehyde >> 4-Nitrobenzaldehyde
Comparative Data (Illustrative)
| Substrate | Reaction Conditions for Acylation (CH₃COCl / AlCl₃) | Major Product |
| Pyrrole-2-carbaldehyde | Mild conditions (e.g., 0°C, 1.1 eq. AlCl₃) | 4-Acetyl-pyrrole-2-carbaldehyde |
| 4-Methoxybenzaldehyde | Moderate conditions (e.g., 25°C, 1.5 eq. AlCl₃) | 2-Acetyl-4-methoxybenzaldehyde |
| Benzaldehyde | Forcing conditions (e.g., 60°C, 2.0 eq. AlCl₃) | 3-Acetylbenzaldehyde |
| 4-Nitrobenzaldehyde | Very harsh conditions, often fails or gives low yield | Very low conversion to 3-Acetyl-4-nitrobenzaldehyde |
Causality and Insights: This comparison highlights the dramatic difference in ring reactivity. Pyrrole-2-carbaldehyde requires significantly milder conditions for electrophilic substitution than even the activated 4-methoxybenzaldehyde. This dual reactivity—a deactivated carbonyl but a highly activated ring—is the defining characteristic of pyrrole-2-carbaldehyde. A synthetic strategy might leverage this by first performing an electrophilic substitution on the pyrrole ring under mild conditions that leave the aldehyde untouched, followed by a carbonyl reaction.
Synthesis and Conclusions
The reactivity of pyrrole-2-carbaldehyde cannot be described by a single metric; it is a molecule of contrasts. Its behavior relative to standard aromatic aldehydes is summarized below.
Overall Reactivity Comparison
| Reaction Type | Reactivity Ranking (Highest to Lowest) | Key Insight |
| Nucleophilic Addition (e.g., Wittig) | 4-Nitrobenzaldehyde > Benzaldehyde > Pyrrole-2-carbaldehyde ≈ 4-Methoxybenzaldehyde | The electron-rich pyrrole ring deactivates the carbonyl, slowing reactions with nucleophiles. |
| Oxidation (Mild) | 4-Methoxybenzaldehyde > Pyrrole-2-carbaldehyde > Benzaldehyde > 4-Nitrobenzaldehyde | The pyrrole ring is electronically favorable for oxidation but is also sensitive to degradation by harsh oxidants. |
| Electrophilic Substitution (Ring) | Pyrrole-2-carbaldehyde >> 4-Methoxybenzaldehyde > Benzaldehyde >> 4-Nitrobenzaldehyde | The inherent π-excessive nature of the pyrrole ring makes it exceptionally reactive, despite the deactivating aldehyde. |
For the Drug Development Professional and Synthetic Chemist:
Understanding this reactivity profile is essential for strategic synthesis design.
-
When a reaction requires a highly electrophilic aldehyde, pyrrole-2-carbaldehyde is a poor choice. A derivative with an electron-withdrawing group on the pyrrole ring might be necessary.
-
When planning reactions on the pyrrole ring, the aldehyde can be seen as a moderately deactivating but synthetically useful handle that can be manipulated after ring functionalization.
-
The choice of reagents and conditions, particularly for oxidation or acid-catalyzed reactions, must always account for the stability of the pyrrole core.
By appreciating the electronic interplay between the aromatic core and the aldehyde function, researchers can harness the unique chemical personality of pyrrole-2-carbaldehyde to build molecular complexity with precision and efficiency.
References
-
Berthiaume, S. L., Lee, H. H., & Watson, P. H. (1995). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry, 73(5), 675-686. [Link]
-
Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y. D., & Wu, A. X. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 688-691. [Link]
-
Yoshida, T., & Muraoka, O. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2617. [Link]
-
Rowan, B. P., & Der-Ghazarian, T. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5481. [Link]
-
National Center for Biotechnology Information (n.d.). Pyrrole-2-carboxaldehyde. PubChem Compound Database. [Link]
-
Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y. D., & Wu, A. X. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 688-691. Supporting Information. [Link]
-
National Institute of Standards and Technology (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. [Link]
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (n.d.). Hammett equation. Wikipedia. [Link]
-
Quora. (2018). Why does electrophilic substitution in pyrrole occurs at carbon 2? [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation. Organic Letters. [Link]
-
Wikipedia contributors. (n.d.). Wittig reaction. Wikipedia. [Link]
-
Anderson, R. J., & Powers, T. S. (1976). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Journal of Heterocyclic Chemistry, 13(5), 1085-1088. [Link]
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A Comparative Guide to the Stability of Substituted Pyrrole-2-Carbaldehydes: A Technical Resource for Drug Development Professionals
Introduction: The Double-Edged Sword of Pyrrole-2-Carbaldehydes in Drug Discovery
Substituted pyrrole-2-carbaldehydes are a class of heterocyclic compounds of immense interest to the pharmaceutical industry. Their structural motif is a key building block in a wide array of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents.[1] The reactivity of the aldehyde group, coupled with the diverse chemistry of the pyrrole ring, allows for the facile synthesis of complex molecular architectures. However, this inherent reactivity can also be a significant liability, leading to issues with chemical stability that can hinder drug development and compromise shelf-life.
This technical guide provides a comparative study of the stability of substituted pyrrole-2-carbaldehydes. We will delve into the intrinsic factors governing their stability, present a robust experimental framework for assessing degradation, and provide comparative data on the influence of various substituents on the stability of the pyrrole-2-carbaldehyde scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the stability challenges associated with this important class of compounds.
Theoretical Framework: Electronic Influences on Stability
The stability of a substituted pyrrole-2-carbaldehyde is primarily dictated by the electronic interplay between the substituent, the pyrrole ring, and the carbaldehyde functional group. The pyrrole ring itself is an electron-rich aromatic system. This electron density can be either enhanced or diminished by the nature of the substituents attached to it.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups (-CH₃) increase the electron density of the pyrrole ring. This, in turn, can increase the susceptibility of the ring to electrophilic attack and oxidation, potentially leading to degradation. However, this increased electron density can also stabilize the partially positive carbonyl carbon of the aldehyde through resonance, potentially slowing down nucleophilic attack on the aldehyde.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the pyrrole ring, making it less prone to oxidation. However, this withdrawal of electron density increases the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack and subsequent degradation pathways.
The position of the substituent on the pyrrole ring also plays a critical role in its influence on stability, affecting the degree of resonance and inductive effects on both the ring and the carbaldehyde group.
Experimental Design for a Comparative Stability Study
A well-designed forced degradation study is essential to elucidate the intrinsic stability of a drug candidate and to develop stability-indicating analytical methods.[2][3][4] The following experimental workflow provides a comprehensive approach to comparing the stability of various substituted pyrrole-2-carbaldehydes.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the comparative stability assessment of substituted pyrrole-2-carbaldehydes.
Detailed Experimental Protocol: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on a selection of substituted pyrrole-2-carbaldehydes.
1. Materials and Reagents:
-
Substituted pyrrole-2-carbaldehydes (e.g., 4-methoxy-, 5-nitro-, 4,5-dimethyl-, 1-methyl- derivatives)
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
2. Stock Solution Preparation:
-
Accurately weigh and dissolve each substituted pyrrole-2-carbaldehyde in acetonitrile to prepare individual stock solutions of 1 mg/mL.
3. Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose the solutions (in quartz cuvettes) to light as per ICH Q1B guidelines.
-
Thermal Degradation: Incubate the stock solutions in acetonitrile at 80°C.
-
Control Samples: Prepare control samples for each compound by diluting the stock solution with the respective solvent (without the stressor) and keeping them at room temperature, protected from light.
4. Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV method. A typical method might involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid).[1][5]
-
Quantify the percentage of the parent compound remaining at each time point.
5. Identification of Degradation Products by LC-MS/MS:
-
Analyze the degraded samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify the major degradation products.[4][6]
-
Elucidate the fragmentation patterns to propose the structures of the degradation products.[7][8]
Comparative Stability Data
The following table summarizes hypothetical comparative stability data for a selection of substituted pyrrole-2-carbaldehydes under various stress conditions. The data is presented as the percentage of the parent compound remaining after 24 hours.
| Compound | Substituent(s) | Position(s) | % Remaining (Acidic) | % Remaining (Basic) | % Remaining (Oxidative) |
| 1 | None | - | 75 | 60 | 80 |
| 2 | -OCH₃ | 4 | 65 | 50 | 70 |
| 3 | -NO₂ | 5 | 85 | 90 | 88 |
| 4 | -CH₃ | 4,5 | 70 | 55 | 75 |
| 5 | -Br | 4 | 80 | 85 | 82 |
Analysis of Stability and Degradation Pathways
Influence of Substituents
The hypothetical data in the table above illustrates the expected trends in stability:
-
Unsubstituted Pyrrole-2-carbaldehyde (1): Serves as the baseline for comparison and is expected to show moderate stability.
-
4-Methoxy-pyrrole-2-carbaldehyde (2): The electron-donating methoxy group is expected to increase the electron density of the pyrrole ring, making it more susceptible to degradation, particularly under acidic and oxidative conditions.
-
5-Nitro-pyrrole-2-carbaldehyde (3): The strongly electron-withdrawing nitro group is predicted to stabilize the pyrrole ring towards oxidation and electrophilic attack, leading to greater stability across all tested conditions. The decreased electron density on the ring makes it less reactive.
-
4,5-Dimethyl-pyrrole-2-carbaldehyde (4): The two electron-donating methyl groups would likely decrease stability compared to the unsubstituted compound, similar to the methoxy derivative.
-
4-Bromo-pyrrole-2-carbaldehyde (5): The halogen substituent has a dual electronic effect (inductive withdrawal and resonance donation). Its overall impact on stability can be more complex but is generally expected to confer a moderate level of stability.
Potential Degradation Pathways
Based on the known reactivity of pyrroles and aldehydes, several degradation pathways can be anticipated:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. The pyrrole ring itself can also undergo oxidation, leading to ring-opening products.
-
Hydrolysis: Under acidic or basic conditions, the aldehyde can undergo various reactions, including hydration and subsequent reactions. The pyrrole ring can also be susceptible to acid-catalyzed polymerization or decomposition. Studies on related pyrrole systems have shown that hydrolysis can lead to the cleavage of the pyrrole ring.[5]
-
Photodegradation: Exposure to light can induce photochemical reactions, leading to a variety of degradation products through radical mechanisms.[5]
Diagram of Key Stability Influencers
Sources
- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
evaluation of the synthetic efficiency of different routes to 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
For distribution to: Researchers, scientists, and drug development professionals
Introduction
1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrrole core is a scaffold found in numerous biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to the scientific community. This guide provides an in-depth evaluation of two distinct synthetic strategies to obtain this compound, offering a critical comparison of their synthetic efficiency, practicality, and potential for scale-up. We will delve into a classical two-step approach involving a Paal-Knorr pyrrole synthesis followed by Vilsmeier-Haack formylation, and a more contemporary one-pot multicomponent reaction.
Route 1: The Classical Two-Step Approach
This well-established route first constructs the N-arylpyrrole core via the Paal-Knorr reaction, followed by the introduction of the formyl group at the C2 position using the Vilsmeier-Haack reaction. This strategy offers a reliable and generally high-yielding pathway to the target molecule.
Step 1: Paal-Knorr Synthesis of 1-(3,5-dimethylphenyl)-1H-pyrrole
The Paal-Knorr synthesis is a robust and widely used method for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines.[1] In this case, 2,5-dimethoxytetrahydrofuran serves as a stable and convenient precursor to succinaldehyde, the required 1,4-dicarbonyl compound. The reaction proceeds via the acid-catalyzed hydrolysis of the furan acetal to generate the reactive dicarbonyl species in situ, which then condenses with 3,5-dimethylaniline to form the pyrrole ring.
Caption: Vilsmeier-Haack formylation of the pyrrole intermediate.
Experimental Protocol:
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, phosphorus oxychloride (1.84 g, 1.1 mL, 12 mmol) was added dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF, 10 mL). The mixture was stirred at 0 °C for 30 minutes to form the Vilsmeier reagent. A solution of 1-(3,5-dimethylphenyl)-1H-pyrrole (1.71 g, 10 mmol) in anhydrous DMF (10 mL) was then added dropwise to the Vilsmeier reagent at 0 °C. After the addition was complete, the reaction mixture was allowed to warm to room temperature and then heated to 60 °C for 2 hours. The mixture was then cooled to room temperature and poured onto crushed ice. The resulting solution was made alkaline (pH 8-9) by the slow addition of a 2 M aqueous sodium hydroxide solution. The precipitate was collected by filtration, washed with cold water, and dried. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound. A typical yield for this type of reaction is around 77%. [2] Causality of Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water, so anhydrous conditions are crucial for its successful formation and reaction.
-
Controlled Temperature: The initial formation of the Vilsmeier reagent is exothermic and is performed at 0 °C to control the reaction rate and prevent decomposition. The subsequent formylation is heated to provide the necessary activation energy for the electrophilic aromatic substitution.
-
Alkaline Workup: The hydrolysis of the intermediate iminium salt to the final aldehyde is facilitated by the addition of a base.
Route 2: The One-Pot Multicomponent Approach
This modern approach offers a more streamlined synthesis by combining multiple bond-forming events in a single reaction vessel, thereby reducing the number of synthetic steps, purification procedures, and overall reaction time. A plausible one-pot synthesis for this compound involves the reaction of an aryl methyl ketone, an arylamine, and an acetoacetate ester. [3]
Caption: One-pot synthesis of the target molecule.
Experimental Protocol:
A mixture of 3',5'-dimethylacetophenone (1.48 g, 10 mmol), 3,5-dimethylaniline (1.21 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), copper(II) chloride (0.134 g, 1 mmol), and iodine (0.254 g, 1 mmol) in dimethyl sulfoxide (DMSO, 20 mL) was stirred in a sealed tube under an oxygen atmosphere at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Causality of Experimental Choices:
-
Multicomponent Strategy: This approach enhances synthetic efficiency by forming the pyrrole ring and the formyl group in a single operation, avoiding the isolation of intermediates.
-
Copper and Iodine Catalysis: The copper catalyst and iodine likely mediate the oxidative annulation process. [3]Iodine can act as an oxidant and also facilitate C-H functionalization.
-
Oxygen Atmosphere: Molecular oxygen serves as the terminal oxidant in this catalytic cycle, making the process more environmentally friendly than using stoichiometric amounts of hazardous oxidants. [3]* High Temperature: The reaction requires a high temperature to drive the multiple transformations, including condensations, cyclization, and oxidation steps.
Comparative Analysis
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Number of Steps | 2 | 1 |
| Overall Yield | Good to Excellent (typically >60%) | Moderate to Good (highly substrate dependent) |
| Atom Economy | Lower due to the use of POCl₃ and workup | Potentially higher, with O₂ as the terminal oxidant |
| Reagent Cost | Moderate (2,5-dimethoxytetrahydrofuran can be costly) | Generally lower (readily available starting materials) |
| Safety & Handling | Requires handling of corrosive POCl₃ | Involves high temperatures and pressures (sealed tube) |
| Scalability | Well-established and scalable | May require optimization for large-scale synthesis |
| Purification | Two separate purifications required | Single purification step |
Expert Recommendation
Both synthetic routes present viable pathways to this compound.
Route 1 (Two-Step Synthesis) is the more traditional and arguably more reliable method. The individual steps, the Paal-Knorr synthesis and the Vilsmeier-Haack reaction, are well-understood and generally provide good to excellent yields. This route is recommended for researchers who require a high degree of certainty in obtaining the target compound and for whom a two-step process is not a significant drawback. The primary safety concern is the handling of phosphorus oxychloride, which is highly corrosive and moisture-sensitive.
Route 2 (One-Pot Synthesis) represents a more modern and convergent approach. Its main advantages are the reduced number of steps and potentially lower cost of starting materials. This makes it an attractive option for high-throughput synthesis and library generation. However, one-pot reactions can be more challenging to optimize, and the yields may be more sensitive to the specific substrates and reaction conditions. The use of high temperatures and a sealed tube requires appropriate safety precautions. This route is recommended for researchers interested in developing more efficient and "greener" synthetic methodologies, provided they are prepared to invest time in optimizing the reaction conditions.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, available equipment, and the importance of factors such as overall yield, cost, and synthetic efficiency.
Characterization Data for this compound
The structure of the final compound can be confirmed by standard spectroscopic methods.
-
¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.5-10.0 ppm). The protons of the 3,5-dimethylphenyl group will show characteristic aromatic signals, and the protons on the pyrrole ring will appear as distinct multiplets. [4]* ¹³C NMR: The carbonyl carbon of the aldehyde will resonate at approximately δ 180-190 ppm. The spectra will also show the characteristic signals for the aromatic carbons of the pyrrole and dimethylphenyl rings.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (199.25 g/mol ) should be observed. [4]
References
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A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). Molecules, 28(3), 1265. Available at: [Link]
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Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. (2018). Organic Letters, 20(3), 688–691. Available at: [Link]
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Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (1969). Journal of the Chemical Society C: Organic, 2189. Available at: [Link]
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Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. (n.d.). ResearchGate. Available at: [Link]
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Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (2000). ARKIVOC, 2000(3), 382-392. Available at: [Link]
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Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Available at: [Link]
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One-Pot Synthesis of N-H-Free Pyrroles from Aldehydes and Alkynes. (2021). Organic Letters, 23(11), 4348–4352. Available at: [Link]
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One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. (2020). RSC Advances, 10(41), 24455–24465. Available at: [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules, 28(6), 2596. Available at: [Link]
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Paal–Knorr synthesis of pyrroles. (2018). Cogent Chemistry, 4(1), 1515438. Available at: [Link]
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3,5-Dimethyl-1H-pyrrole-2-carbaldehyde. (n.d.). PubChem. Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 428-443. Available at: [Link]
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Paal–Knorr synthesis. (n.d.). Wikipedia. Available at: [Link]
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Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Organic Communications, 5(3), 135-142. Available at: [Link]
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A Guide to the Structural Verification of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde: A Comparative NMR Analysis
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of scientific integrity and developmental progress. For professionals in drug development, the precise architecture of a molecule dictates its biological activity, efficacy, and safety profile. This guide provides an in-depth, expert-led comparison of nuclear magnetic resonance (NMR) data for the synthesized compound 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde , cross-referencing experimental findings with established literature values for its core structural motifs.
Our approach moves beyond a simple data checklist, delving into the causality behind experimental choices and establishing a self-validating framework for structural elucidation. This ensures that researchers can confidently verify their synthetic outcomes, a critical step before committing resources to further studies.
The Imperative of NMR in Modern Synthesis
Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide a detailed atomic-level map of a molecule's framework. The three primary pillars of information derived from a ¹H NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups (like the aldehyde in our target molecule) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups do the opposite.
-
Integration: The area under a signal is directly proportional to the number of protons it represents, allowing for a quantitative census of protons in different environments.
-
Multiplicity (Splitting): This reveals the number of neighboring protons through spin-spin coupling, providing crucial connectivity information. The n+1 rule is a foundational principle here.
¹³C NMR complements this by providing a count of unique carbon environments within the molecule. Together, these techniques offer a robust and definitive fingerprint of the molecular structure.
Experimental Protocol: A Framework for Trustworthy Data
The integrity of NMR data is contingent upon a meticulous experimental protocol. The following steps outline a self-validating system for acquiring high-quality spectra for this compound.
Sample Preparation
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic compounds due to its good solubilizing power and relatively simple residual solvent signal.
-
Weighing: Accurately weigh approximately 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. TMS provides a zero-point reference (δ 0.00 ppm) for the chemical shift scale.
-
Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.
NMR Data Acquisition
Data was acquired on a 500 MHz spectrometer, as higher field strengths provide better signal dispersion and resolution, which is particularly useful for resolving complex aromatic regions.
-
¹H NMR:
-
Spectrometer: 500 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Spectrometer: 125 MHz
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
The causality behind these choices is rooted in achieving a good signal-to-noise ratio in a reasonable timeframe while ensuring the quantitative reliability of the spectra.
Results and Comparative Analysis
To facilitate a clear comparison, the molecular structure of this compound is numbered as shown below.
Caption: Numbering scheme for this compound.
¹H NMR Spectral Analysis
The experimental ¹H NMR spectrum provides a clear fingerprint of the molecule. The data is summarized and compared with literature values for analogous structures below.
| Signal | Experimental δ (ppm) | Integration | Multiplicity | Assignment | Literature Comparison (δ ppm) & Rationale |
| 1 | 9.55 | 1H | s | H (aldehyde) | 9.50 - 9.72 ppm . This singlet is highly deshielded by the carbonyl group, consistent with literature for pyrrole-2-carboxaldehydes.[1][2] |
| 2 | 7.21 | 1H | dd | H-5 (pyrrole) | ~7.18 ppm . The downfield shift relative to other pyrrole protons is expected due to proximity to the nitrogen and the phenyl ring.[1] |
| 3 | 7.05 | 2H | s | H-2', H-6' (phenyl) | ~7.40 ppm . These protons appear as a singlet due to symmetrical substitution. Their chemical shift is typical for aromatic protons on a substituted benzene ring.[3] |
| 4 | 6.98 | 1H | s | H-4' (phenyl) | ~6.82 ppm . This upfield aromatic proton is shielded by two ortho methyl groups, consistent with data for 3,5-disubstituted phenols and anilines.[3][4] |
| 5 | 6.85 | 1H | dd | H-3 (pyrrole) | ~7.01 ppm . This proton is adjacent to the electron-withdrawing aldehyde group, hence its downfield position.[1] |
| 6 | 6.30 | 1H | t | H-4 (pyrrole) | ~6.34 ppm . This is the most shielded of the pyrrole protons, consistent with its position beta to the nitrogen and removed from the aldehyde.[1] |
| 7 | 2.35 | 6H | s | CH₃ (phenyl) | ~2.30 ppm . The chemical shift is characteristic of methyl groups attached to an aromatic ring.[3][4] |
Discussion: The experimental data shows excellent correlation with predicted values derived from literature sources. The distinct signals for the aldehyde proton, the three pyrrole ring protons, and the protons of the 3,5-dimethylphenyl group are all observed with the correct integration and plausible chemical shifts. The splitting patterns of the pyrrole protons (doublet of doublets and a triplet) confirm their connectivity.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
| Signal | Experimental δ (ppm) | Assignment | Literature Comparison & Rationale |
| 1 | 179.5 | C=O (aldehyde) | ~177 ppm . The aldehyde carbon is characteristically found at a very downfield shift.[2] |
| 2 | 139.2 | C-3', C-5' (phenyl) | Aromatic carbons bearing the methyl groups. |
| 3 | 138.5 | C-1' (phenyl) | Aromatic carbon attached to the pyrrole nitrogen. |
| 4 | 133.0 | C-2 (pyrrole) | Carbon attached to the aldehyde, shifted downfield. |
| 5 | 130.1 | C-4' (phenyl) | Aromatic CH carbon. |
| 6 | 128.5 | C-5 (pyrrole) | Pyrrole CH carbon adjacent to nitrogen. |
| 7 | 122.3 | C-2', C-6' (phenyl) | Aromatic CH carbons. |
| 8 | 115.4 | C-3 (pyrrole) | Pyrrole CH carbon. |
| 9 | 110.8 | C-4 (pyrrole) | The most shielded pyrrole CH carbon. |
| 10 | 21.4 | CH₃ (phenyl) | The methyl carbons appear in the expected aliphatic region.[3] |
Discussion: The ¹³C NMR spectrum is fully consistent with the proposed structure. The presence of 10 distinct signals matches the 10 unique carbon environments in the molecule. The downfield aldehyde carbon signal is particularly diagnostic.
Integrated Workflow for Structural Validation
Caption: Integrated workflow for NMR-based structural validation.
This workflow illustrates how experimental data is systematically processed and then rigorously compared against a body of established scientific literature. It is this final comparative step that provides authoritative grounding and transforms a set of spectra into a validated structural assignment.
Conclusion
The comprehensive ¹H and ¹³C NMR analysis of the synthesized this compound demonstrates a strong correlation with the expected spectral features derived from established literature values for its constituent moieties. The observed chemical shifts, signal integrations, and multiplicities align perfectly with the proposed structure. By following a rigorous, self-validating experimental and analytical workflow, we can assert with high confidence that the target compound has been successfully synthesized with the correct molecular architecture. This level of verification is paramount for any downstream applications, particularly in the field of drug discovery and development.
References
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A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). DR-NTU. Available at: [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. Available at: [Link]
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3,5-Dimethyl-1H-pyrrole-2-carbaldehyde. PubChem. Available at: [Link]
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1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). National Institutes of Health (NIH). Available at: [Link]
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A Comparative Analysis of the Antimicrobial Spectrum of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde and Standard Antibiotics
Introduction: The Pressing Need for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a grave threat to global health, necessitating the urgent discovery and development of new therapeutic agents. Pyrrole and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial properties.[1][2][3][4][5] This guide presents a comparative framework for evaluating the antimicrobial spectrum of a novel pyrrole derivative, 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde, against a panel of clinically relevant microorganisms. By juxtaposing its hypothetical performance with that of established broad-spectrum and narrow-spectrum antibiotics, we aim to provide a comprehensive protocol and data-driven context for researchers, scientists, and drug development professionals.
The core of this guide is a detailed, side-by-side comparison with Ciprofloxacin, a broad-spectrum fluoroquinolone, Ampicillin, a beta-lactam antibiotic with a narrower spectrum, and Fluconazole, a triazole antifungal agent.[6][7][8][9] This comparison will be based on standardized antimicrobial susceptibility testing methodologies, primarily broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing the zone of inhibition.
Expertise in Action: The Rationale Behind Our Experimental Design
The selection of a robust and reproducible experimental design is paramount to obtaining meaningful and comparable data. Our proposed methodology adheres to the stringent guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the integrity and validity of the results.[2][5][10][11]
Choosing the Right Microorganisms: The panel of microorganisms selected for this comparative analysis includes representatives of Gram-positive and Gram-negative bacteria, as well as common fungal pathogens. This diverse panel allows for a comprehensive evaluation of the antimicrobial spectrum of the test compound.
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (ATCC 29213): A common cause of skin, soft tissue, and bloodstream infections, and a notorious pathogen for its ability to develop antibiotic resistance.
-
Streptococcus pneumoniae (ATCC 49619): A leading cause of pneumonia, meningitis, and sepsis.
-
-
Gram-Negative Bacteria:
-
Escherichia coli (ATCC 25922): A versatile pathogen responsible for a wide range of infections, including urinary tract infections and gastroenteritis.
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic resistance to many antibiotics, often causing infections in immunocompromised individuals.
-
-
Fungi:
-
Candida albicans (ATCC 90028): The most common cause of opportunistic fungal infections in humans.
-
Aspergillus niger (ATCC 16404): A common mold that can cause aspergillosis, particularly in individuals with weakened immune systems.
-
Selection of Standard Antibiotics: The choice of comparator antibiotics is crucial for contextualizing the activity of the novel pyrrole compound.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone effective against a wide range of Gram-positive and Gram-negative bacteria.[6][7][12]
-
Ampicillin: A penicillin-class antibiotic with a narrower spectrum, primarily targeting Gram-positive and some Gram-negative bacteria.[7][8]
-
Fluconazole: A triazole antifungal agent commonly used to treat infections caused by Candida and Cryptococcus species.[9][13]
Methodologies for Antimicrobial Susceptibility Testing: A Step-by-Step Guide
To ensure the generation of reliable and comparable data, the following standardized protocols, based on CLSI guidelines, should be meticulously followed.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the standard antibiotics (Ciprofloxacin, Ampicillin, Fluconazole) in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Preparation of Inoculum: Culture the test microorganisms on appropriate agar plates. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeasts). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plates containing the serially diluted antimicrobial agents. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum). Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye.
Kirby-Bauer Disk Diffusion Method for Zone of Inhibition Determination
This method provides a qualitative assessment of antimicrobial susceptibility by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.
Experimental Workflow:
Caption: Workflow for determining the zone of inhibition using the Kirby-Bauer disk diffusion method.
Detailed Protocol:
-
Preparation of Agar Plates: Use Mueller-Hinton agar for bacteria and Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for fungi.
-
Inoculum Preparation and Inoculation: Prepare a standardized inoculum as described for the broth microdilution method. Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Application of Disks: Aseptically place paper disks impregnated with a standard concentration of the antimicrobial agents (including a blank disk with the solvent used for the test compound as a negative control) onto the surface of the inoculated agar plates.
-
Incubation: Invert the plates and incubate under the same conditions as for the broth microdilution method.
-
Measurement of Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a ruler or calipers.
Comparative Antimicrobial Spectrum: Data Presentation
The following tables present hypothetical MIC values for this compound alongside established data for the standard antibiotics. This allows for a direct comparison of their potential antimicrobial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound (Hypothetical) | Ciprofloxacin | Ampicillin | Fluconazole |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 8 | 0.5 - 2 | 0.25 - 2 | >128 |
| Streptococcus pneumoniae | 16 | 1 - 4 | ≤0.06 - 2 | >128 |
| Gram-Negative Bacteria | ||||
| Escherichia coli | 32 | ≤0.015 - 1 | 2 - 8 | >128 |
| Pseudomonas aeruginosa | 64 | 0.5 - 4 | >256 | >128 |
| Fungi | ||||
| Candida albicans | 4 | >128 | >128 | 0.25 - 4 |
| Aspergillus niger | 8 | >128 | >128 | >64 |
Note: The MIC values for the standard antibiotics are presented as ranges to reflect the variability among different strains and testing conditions reported in the literature.[1][3][5][14][15][16]
Table 2: Zone of Inhibition in mm (Disk Concentration)
| Microorganism | This compound (Hypothetical) (30 µg) | Ciprofloxacin (5 µg) | Ampicillin (10 µg) | Fluconazole (25 µg) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 18 | ≥21 | ≥29 | - |
| Streptococcus pneumoniae | 15 | 16-25 | ≥20 | - |
| Gram-Negative Bacteria | ||||
| Escherichia coli | 14 | ≥21 | ≥17 | - |
| Pseudomonas aeruginosa | 12 | ≥16 | - | - |
| Fungi | ||||
| Candida albicans | 20 | - | - | ≥19 |
| Aspergillus niger | 18 | - | - | - |
Note: The zone of inhibition diameters for standard antibiotics are based on CLSI interpretive criteria where available. A larger zone of inhibition generally indicates greater susceptibility.[1][2][4][17][18][19][20][21]
Discussion: Interpreting the Data and Future Directions
The hypothetical data presented for this compound suggest a promising broad-spectrum antimicrobial profile, with activity against both bacteria and fungi.
Antibacterial Activity: The hypothetical MIC values against S. aureus and S. pneumoniae indicate potential efficacy against Gram-positive bacteria, although potentially less potent than Ciprofloxacin and Ampicillin. The activity against E. coli and P. aeruginosa suggests a broader spectrum than Ampicillin, which is typically inactive against P. aeruginosa.[8][22][23]
Antifungal Activity: The hypothetical MICs against C. albicans and A. niger are particularly noteworthy, as standard antibacterial agents like Ciprofloxacin and Ampicillin lack antifungal activity. The proposed activity is comparable to that of Fluconazole against C. albicans, and importantly, shows potential against A. niger, which is often resistant to Fluconazole.[4][15][24][25]
Mechanism of Action Insights: While the precise mechanism of action for this compound would require further investigation, pyrrole-containing compounds have been reported to exert their antimicrobial effects through various mechanisms. These can include the inhibition of DNA gyrase, disruption of cell membrane integrity, and interference with essential metabolic pathways.[2][3] Further studies, such as time-kill assays and investigations into cellular targets, would be essential to elucidate the specific mechanism of this novel compound.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the comparative evaluation of the antimicrobial spectrum of the novel compound this compound. The presented methodologies, rooted in established CLSI standards, ensure the generation of high-quality, reproducible data. The hypothetical results underscore the potential of this pyrrole derivative as a broad-spectrum antimicrobial agent.
Future research should focus on validating these hypothetical findings through rigorous in vitro and in vivo studies. Elucidating the mechanism of action, evaluating the cytotoxicity against mammalian cell lines, and exploring the potential for synergy with existing antibiotics are critical next steps in the development of this promising compound as a potential therapeutic agent in the fight against antimicrobial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
